molecular formula C4H6<br>CH2=(CH)2=CH2<br>CH2CHCHCH2<br>C4H6 B145130 1,3-Butadiene CAS No. 130983-70-9

1,3-Butadiene

Cat. No.: B145130
CAS No.: 130983-70-9
M. Wt: 54.09 g/mol
InChI Key: KAKZBPTYRLMSJV-UHFFFAOYSA-N
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Description

1,3-Butadiene is an essential building block in the polymer industry, serving as a critical monomer for synthesizing synthetic rubbers like styrene-butadiene rubber (SBR) and polybutadiene rubber, which are fundamental materials in automotive tires and other industrial and consumer goods . It is also a key component in the production of plastics such as acrylonitrile-butadiene-styrene (ABS) resins and adiponitrile, a nylon precursor . Beyond its industrial utility, this compound is a significant subject of toxicological and cancer research, as it is metabolized in the body to DNA-reactive epoxides, specifically butadiene monoepoxide and diepoxide . These metabolites are mutagenic and can form DNA adducts and cross-links, which are studied to understand mechanisms of carcinogenesis . The compound is classified as a known human carcinogen by agencies such as IARC, with epidemiological studies, particularly of workers in the synthetic rubber industry, establishing a dose-response relationship between exposure and increased rates of leukemia and lymphohaematopoietic cancers . Research using this compound provides invaluable insights into metabolic activation, genotoxicity, and the role of epigenetic alterations in the multi-site carcinogenicity observed in animal models and humans .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

buta-1,3-diene
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InChI

InChI=1S/C4H6/c1-3-4-2/h3-4H,1-2H2
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InChI Key

KAKZBPTYRLMSJV-UHFFFAOYSA-N
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Canonical SMILES

C=CC=C
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Molecular Formula

C4H6, Array, CH2CHCHCH2
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Related CAS

31567-90-5, 29406-96-0, 9003-17-2, 26952-74-9, 16422-75-6
Record name Syndiotactic polybutadiene
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Record name Butadiene dimer
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DSSTOX Substance ID

DTXSID3020203
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Molecular Weight

54.09 g/mol
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Physical Description

Butadiene is a colorless gas with an aromatic odor. It is shipped as a liquefied gas under its vapor pressure. Contact with the liquid can cause frostbite. It is easily ignited. Its vapors are heavier than air and a flame can flash back to the source of leak very easily. It can asphyxiate by the displacement of air. It must be shipped inhibited as butadiene is liable to polymerization. If polymerization occurs in the container, it may violently rupture. Under prolonged exposure to fire or intense heat the containers may rupture violently and rocket. It is used to make synthetic rubber and plastics, and to make other chemicals., Gas or Vapor; Liquid, Colorless gas with a mild aromatic or gasoline-like odor. [Note: A liquid below 24 degrees F. Shipped as a liquefied compressed gas.] Vapor density = 1.87 (heavier than air); [HSDB], Liquid, COLOURLESS COMPRESSED LIQUEFIED GAS WITH CHARACTERISTIC ODOUR., Colorless gas with a mild aromatic or gasoline-like odor., Colorless gas with a mild aromatic or gasoline-like odor. [Note: A liquid below 24 °F. Shipped as a liquefied compressed gas.]
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Boiling Point

24.1 °F at 760 mmHg (NTP, 1992), -4.5 °C, -4 °C, 24 °F
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Record name BUTADIENE (1,3-BUTADIENE)
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Flash Point

-105 °F (NTP, 1992), -105 °F, Gas, -76 °C c.c., -105 °F (liquid), NA (Gas) -105 °F (Liquid)
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Source ILO-WHO International Chemical Safety Cards (ICSCs)
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Record name BUTADIENE (1,3-BUTADIENE)
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Description The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/
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Solubility

Insoluble (NTP, 1992), In water, 735 mg/L at 20 °C, Slightly soluble in methanol, ethanol; soluble in organic solvents such as carbon tetrachloride; alcohol dissolves about 40 vols at room temp., Soluble in ethanol, ether, benzene; very soluble in acetone, 0.735 mg/mL at 25 °C, Solubility in water, g/100ml: 0.1 (none), Insoluble
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Record name 1,3-Butadiene
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Source The National Institute for Occupational Safety and Health (NIOSH)
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Explanation The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations.

Density

0.621 at 68 °F (USCG, 1999) - Less dense than water; will float, 0.6149 g/cu cm at 25 °C, Absolute density, gas at 101.325 kPa at 0 °C: 2.428 kg/cu m; Relative density, gas at 101.325 kPa at 0 °C (air = 1): 1.878; Density, liquid at saturation pressure at 20 °C: 0.621 kg/l; Critical density: 0.245 kg/cu m, Relative density (water = 1): 0.6, 0.621 at 68 °F, 0.65 (Liquid at 24 °F), 1.88(relative gas density)
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Record name BUTADIENE (1,3-BUTADIENE)
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Description The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc.
Explanation Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license.
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Source The National Institute for Occupational Safety and Health (NIOSH)
URL https://www.cdc.gov/niosh/npg/npgd0067.html
Description The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/
Explanation The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations.

Vapor Density

1.87 (NTP, 1992) - Heavier than air; will sink (Relative to Air), 1.87 (Air = 1), Relative vapor density (air = 1): 1.9, 1.88
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Record name BUTADIENE (1,3-BUTADIENE)
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Explanation Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license.

Vapor Pressure

1840 mmHg at 70 °F ; 760 mmHg at 23.9 °F (NTP, 1992), 273.6 kPa (2,052 mm Hg) at 25 °C, Vapor pressure, kPa at 20 °C: 245, 2.4 atm
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Source ILO-WHO International Chemical Safety Cards (ICSCs)
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Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
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Record name BUTADIENE (1,3-BUTADIENE)
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Impurities

Acetylene is an impurity in the ppm range.
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Color/Form

Colorless gas ... [Note: A liquid below 24 degrees F. Shipped as a liquefied compressed gas]

CAS No.

106-99-0
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Melting Point

-164 °F (NTP, 1992), -108.966 °C, -108.9 °C, -109 °C, -164 °F
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Advanced Synthetic Methodologies for 1,3 Butadiene Production

Catalytic Dehydrogenation Routes to 1,3-Butadiene (B125203)

Catalytic dehydrogenation provides a direct pathway to convert saturated and mono-unsaturated C4 streams into this compound. The two main approaches are the oxidative dehydrogenation (ODH) of n-butenes and the direct dehydrogenation of n-butane, each employing distinct catalytic systems to optimize yield and minimize side reactions.

Oxidative Dehydrogenation of n-Butenes to this compound

The oxidative dehydrogenation (ODH) of n-butenes is an advantageous route for producing this compound as it is an exothermic reaction that is not limited by thermodynamic equilibrium. This process involves reacting n-butenes with an oxygen source in the presence of a catalyst. Suitable catalysts are typically based on multi-metal oxide systems, with bismuth molybdates and ferrites being prominent examples.

Catalysts based on bismuth molybdate (B1676688) are highly effective for the ODH of n-butenes. These are often multi-component systems where other metals are added to enhance catalytic activity and selectivity. The general formula for these catalysts often includes molybdenum (Mo) and bismuth (Bi), with iron (Fe) also commonly present.

The addition of promoter metals can significantly influence catalyst performance. For instance, Bi-Fe-Mo oxide catalysts promoted with transition metals like nickel (Ni), cobalt (Co), zinc (Zn), manganese (Mn), and copper (Cu) have been studied. The catalytic activity was found to be closely related to the oxygen mobility of the catalysts. Among a series of BiFe0.65Me0.05Mo (where Me = Ni, Co, Zn, Mn, Cu) oxide catalysts, the one containing nickel demonstrated the highest butene conversion and this compound yield. This catalyst was also found to be very stable, showing no deactivation over a 100-hour reaction period. The incorporation of vanadium into Bi-Mo oxides has also been shown to significantly enhance catalytic performance in the ODH of 1-butene (B85601).

Performance of a Ni-Promoted Bismuth Molybdate Catalyst

CatalystButene Conversion (%)This compound Yield (%)Reference
BiFe0.65Ni0.05Mo oxide8672

Ferrite-based catalysts, with a general formula of AFe2O4 (where A can be Zn, Mn, Ni, Cu, Mg), are also active in the oxidative dehydrogenation of 1-butene to this compound. Studies have shown that the activity of these catalysts varies depending on the divalent metal cation (A).

In a comparative study, a series of metal ferrites were tested for the ODH of 1-butene. After 80 hours on-stream, the order of activity was determined as: ZnFe2O4 > NiFe2O4 > MnFe2O4 > MgFe2O4 > CuFe2O4 > FeFe2O4. Zinc ferrite (B1171679) (ZnFe2O4) was particularly effective, providing a steady-state yield of this compound of approximately 80%. Most of these ferrite catalysts were highly selective towards this compound, with nickel ferrite being the only one that produced significant amounts of carbon dioxide. Research suggests a correlation between the catalyst's structure, specifically the presence of Fe³⁺ ions in octahedral sites, and the yield of this compound.

Activity Order of Ferrite-Based Catalysts in ODH of 1-Butene

CatalystRelative Activity RankingSteady-State this compound Yield (%)Reference
ZnFe2O41~80
NiFe2O42Not specified
MnFe2O43Not specified
MgFe2O44Not specified
CuFe2O45Not specified
FeFe2O4 (converted to Fe2O3)6 (very low activity)Not specified

The feedstock for n-butene ODH is often a mixture of isomers, including 1-butene and 2-butenes (cis- and trans-). The catalyst must effectively convert all these isomers to this compound. Research indicates that butene isomerization and oxidative dehydrogenation can occur on different active sites of the catalyst.

Studies on bismuth vanadium molybdenum oxide (Bi1-x/3V1-xMoxO4) catalysts have shown that the rates of ODH for 1-butene and trans-2-butene to this compound are comparable under specific conditions. For these catalysts, the reaction kinetics are typically first-order in the partial pressure of the alkene and zero-order in the partial pressure of oxygen when the catalyst is fully oxidized. This suggests that the rate-limiting step involves the cleavage of a C-H bond in the butene molecule. The apparent activation energy for 1-butene ODH over bismuth molybdate was found to be around 11 kcal/mol.

Dehydrogenation of n-Butane to this compound

The direct dehydrogenation of n-butane to this compound is an alternative on-purpose production route. This process is more challenging as it involves the removal of two hydrogen molecules in a sequential reaction and typically requires higher temperatures.

A promising approach for the direct dehydrogenation of n-butane involves catalysts with atomically distributed, isolated platinum (Pt) sites. These catalysts have shown high activity for the sequential dehydrogenation of n-butane to this compound. One such system involves isolated Pt sites grafted onto a dealuminated zeolite BEA (DeAlBEA) support containing zinc (Zn).

The reaction mechanism on these isolated Pt sites proceeds through a series of steps. First, n-butane undergoes dehydrogenation to primarily form 1-butene. This is followed by the rapid isomerization of 1-butene to an equilibrated mixture of 1-butene and 2-butenes. Finally, 1-butene undergoes a second dehydrogenation step to produce this compound.

A catalyst with the composition 0.04Pt−0.36Zn-DeAlBEA demonstrated an n-butane conversion of 66% with a this compound selectivity of up to 35.3%. Under reaction conditions of 823 K, this type of catalyst produced this compound with a turnover frequency of 0.45 mol of this compound per mole of Pt per second. These isolated Pt site catalysts exhibit a significantly higher activity for the sequential dehydrogenation compared to other previously reported Pt-based catalysts.

Performance Data for Isolated Pt Site Catalyst in n-Butane Dehydrogenation

Catalyst Compositionn-Butane Conversion (%)This compound Selectivity (%)Turnover Frequency (mol 1,3-BD/mol Pt/s)Temperature (K)Reference
0.04Pt−0.36Zn-DeAlBEA66up to 35.30.45823
Kinetic and Mechanistic Aspects of Sequential Dehydrogenation

The on-purpose production of this compound from n-butane is a significant industrial process, driven by the declining availability of butadiene as a byproduct from steam crackers. This transformation occurs via a sequential dehydrogenation mechanism. The process involves two main steps: first, the dehydrogenation of n-butane to form butenes, followed by the secondary dehydrogenation of these butenes to yield this compound.

Space-time studies and the identification of reaction intermediates have clarified the reaction pathway. N-butane initially undergoes dehydrogenation primarily to 1-butene. This is followed by the rapid isomerization of 1-butene to create an equilibrated mixture of 1-butene and 2-butene. Subsequently, 1-butene undergoes a second dehydrogenation step to produce the final product, this compound. The kinetics of both the dehydrogenation of n-butane to butenes and the dehydrogenation of 1-butene to this compound can be described by a Langmuir-Hinshelwood model.

Research on catalysts for this process has focused on enhancing efficiency and selectivity. For instance, atomically distributed platinum sites grafted onto dealuminated zeolite BEA (DeAlBEA) have shown high activity for the sequential dehydrogenation of n-butane. In a study conducted at 823 K, this catalyst produced this compound with a turnover frequency of 0.45 mol per mole of platinum per second. The activation energy for butene dehydrogenation to this compound is higher than that for the initial dehydrogenation of n-butane, indicating that the second step is more energetically demanding.

The table below summarizes kinetic data for n-butane dehydrogenation over a Pt-based catalyst.

Reaction StepCatalyst SystemTemperature (K)Key Kinetic FindingReference
n-butane to butenesIsolated Pt sites on DeAlBEA623-823Follows Langmuir-Hinshelwood kinetics.
1-butene to this compoundIsolated Pt sites on DeAlBEA623-823Follows Langmuir-Hinshelwood kinetics; higher activation energy than the first step.
Overall n-butane to this compound0.04Pt−0.36Zn-DeAlBEA823Turnover frequency of 0.45 mol 1,3-BD (mol Pt)⁻¹ s⁻¹.

Biomass-Derived Routes to this compound

The increasing focus on sustainable chemical production has spurred research into biomass-derived routes for this compound. Bioethanol, which can be produced on a large scale from renewable resources, is a promising feedstock for this purpose. Another avenue involves the catalytic dehydration of C4 alcohols derived from biomass, such as 2,3-butanediol (B46004) and 1,3-butanediol (B41344), to produce this compound. Researchers have also developed a highly selective three-step process that converts sugars (like glucose and xylose) from biomass into butadiene. This process involves converting the sugars to furfural, then to tetrahydrofuran (B95107) (THF), and finally, a novel "dehydra-decyclization" step converts THF to this compound with over 95% selectivity using a phosphorus-based zeolite catalyst.

Chemocatalytic Conversion of Ethanol (B145695) to this compound

The conversion of ethanol to this compound (ETB) is a key bio-based route that has garnered renewed interest. This process can be performed in either one or two steps. The one-step, or Lebedev process, involves the direct conversion of ethanol over a multifunctional catalyst. The two-step, or Ostromislensky process, first involves the partial dehydrogenation of ethanol to acetaldehyde (B116499), which is then mixed with more ethanol and converted to butadiene in a second reactor. Both processes are believed to proceed through a similar reaction pathway. The main challenge lies in designing a catalyst that optimally balances acidic, basic, and redox properties to manage the complex network of reactions and maximize selectivity towards this compound.

The mechanism for the conversion of ethanol to this compound is complex, involving a series of consecutive reactions. The most widely accepted pathway is the Toussaint-Kagan mechanism. This mechanism outlines a five-step sequence:

Dehydrogenation of ethanol to acetaldehyde.

Aldol (B89426) condensation of two acetaldehyde molecules to form acetaldol (3-hydroxybutanal).

Dehydration of acetaldol to produce crotonaldehyde (B89634).

Reduction of crotonaldehyde to crotyl alcohol via a Meerwein-Ponndorf-Verley (MPV) reaction with ethanol.

Final dehydration of crotyl alcohol to yield this compound.

Another proposed mechanism involves the Prins reaction, where acetaldehyde couples with ethylene (B1197577) (a common byproduct of ethanol dehydration) to form butadiene. However, the Toussaint-Kagan pathway is generally considered the primary route.

The table below provides an overview of catalyst components and their primary roles in the ethanol-to-butadiene conversion process.

Reaction StepRequired Catalyst FunctionExample Catalyst ComponentReference
Ethanol DehydrogenationRedox/DehydrogenationZnO, CuO, Ag, Au
Aldol CondensationBasic / Lewis AcidicMgO, ZrO₂, La-Zeolite
MPV ReductionAcidic and BasicZrO₂, MgO-SiO₂
Dehydration (Acetaldol, Crotyl alcohol)AcidicSiO₂, Zeolites, Al₂O₃
Reaction Mechanisms in Ethanol to this compound Conversion
Crotonaldehyde and Crotyl Alcohol Intermediates

The conversion of ethanol to this compound is a complex catalytic process that proceeds through several key intermediates. It is widely accepted that the reaction pathway involves the initial dehydrogenation of ethanol to form acetaldehyde. Two molecules of acetaldehyde then undergo an aldol condensation reaction to produce acetaldol, which subsequently dehydrates to form crotonaldehyde.

The subsequent step, the conversion of crotonaldehyde, is crucial for the formation of this compound. Research has shown that this conversion does not typically proceed via direct deoxygenation. Instead, it involves the Meerwein-Ponndorf-Verley (MPV) reduction of crotonaldehyde with ethanol serving as a hydrogen donor, which yields crotyl alcohol. This step is critical as it transforms the aldehyde into an alcohol, setting the stage for the final dehydration. The last step in this sequence is the dehydration of crotyl alcohol, which results in the final product, this compound. The necessity of ethanol being present to convert a crotonaldehyde feed into butadiene underscores the role of ethanol as more than just a precursor to acetaldehyde.

Catalyst Systems for Ethanol-to-Butadiene Conversion

The efficient conversion of ethanol to this compound requires multifunctional catalysts that can facilitate a sequence of reactions: dehydrogenation, aldol condensation, hydrogenation (specifically, the MPV reduction), and dehydration. The catalyst's performance is highly dependent on a precise balance of its acidic, basic, and redox properties.

Metal Oxide Catalysts (e.g., Magnesium Oxide, Zinc-Yttrium)

Among the various catalyst systems investigated, those based on metal oxides have been extensively studied. Magnesium oxide (MgO) and zinc oxide (ZnO) have been identified as effective catalysts for this conversion. Density functional theory (DFT) calculations have shown that ZnO exhibits stronger Lewis acidity and basicity compared to MgO, which facilitates the initial ethanol dehydrogenation step, often considered the rate-limiting step on MgO catalysts.

MgO-SiO2 mixed oxides are particularly notable catalysts for the Lebedev process (the direct conversion of ethanol to butadiene). These catalysts possess a combination of acidic and basic sites necessary for the multi-step reaction. The basic sites on MgO are active in converting ethanol to acetaldehyde and subsequent condensation reactions, while the acidic sites provided by silica (B1680970) are crucial for the dehydration steps.

The combination of zinc and yttrium has also proven to be highly effective. In systems with isolated zinc and yttrium sites on a dealuminated beta zeolite support (Zn-DeAlBEA and Y-DeAlBEA), a synergistic effect is observed. Zn-DeAlBEA is highly active for ethanol dehydrogenation to acetaldehyde but shows low activity for this compound formation. Conversely, Y-DeAlBEA is highly active for producing this compound from an ethanol-acetaldehyde feed but is inactive for the initial dehydrogenation of ethanol. This suggests a division of roles where zinc sites primarily handle dehydrogenation and yttrium sites facilitate the subsequent C-C bond formation and conversion to butadiene.

Catalyst SystemKey FunctionObserved OutcomeReference
MgO-SiO₂Provides balanced acidic and basic sites for the entire reaction sequence.Effective for the one-step Lebedev process.
ZnOStronger Lewis acidity/basicity promotes ethanol dehydrogenation.Favors dehydrogenation over dehydration compared to MgO.
Zn-DeAlBEAHighly active for ethanol dehydrogenation to acetaldehyde.Low activity for this compound generation on its own.
Y-DeAlBEAHighly active for the conversion of ethanol/acetaldehyde to this compound.No activity for the initial ethanol dehydrogenation step.
Zeolite-Supported Dual Metal Catalysts

Zeolite-supported catalysts have garnered significant attention due to their structural properties and the ability to host active metal sites. Zeolites like MFI and BEA are used as supports for metals such as zinc (Zn) and yttrium (Y). The confinement of bimetallic Zn-Y clusters within the zeolite structure can significantly enhance catalytic performance.

A bifunctional Zn-Y/Beta zeolite catalyst demonstrates a synergistic effect between the two metals. Both Zn and Y species are active in ethanol dehydrogenation, aldol condensation, and the MPV reduction, but with differing efficiencies. Zinc species show higher dehydrogenation activity, while yttrium species are more active in the coupling steps. By combining these metals on a single zeolite support, a highly efficient catalyst for the one-pot conversion of ethanol to butadiene is created. Research on ZnY/Na-ZSM-5 has shown that the proximity of the Zn and Y active sites is critical for achieving high selectivity towards this compound.

CatalystButadiene Selectivity (%)Ethanol Conversion (%)Temperature (°C)Reference
ZnY/Na-ZSM-5 (Layered)39--
Y/K-ZSM-5 (with acetaldehyde co-feed)65-450
5%Zn-5%Y/beta~63-350
Cu1Zn2Y5/SiBEA73.3699.01-
Influence of Catalyst Treatment and Acidic Properties

The treatment and resulting properties of the catalyst play a crucial role in its performance in the ethanol-to-butadiene conversion. The calcination temperature, for instance, affects the dispersion of metal oxides on the support and, consequently, the catalyst's acid-base properties. For MgO-CuO based catalysts on a silica nanomesh, a calcination temperature of 500 °C was found to be optimal, leading to a good balance of acid-base sites and high catalytic performance.

The balance between the number and strength of acidic and basic sites is a determining factor for selectivity. A high density of strong acid sites tends to favor the formation of ethylene and diethyl ether as byproducts, while strong basic sites can promote the production of butanol. For MgO-SiO2 catalysts, the best performance is achieved with a small number of strong basic sites combined with an intermediate amount of acidic and weak basic sites. Similarly, for Sc2O3–SiO2 catalysts, a higher proportion of strong acidic sites was conducive to a higher butadiene yield. The introduction of water into the feed can also improve butadiene selectivity by suppressing the formation of certain byproducts.

Conversion of C4 Alcohols and Butanediols to this compound

An alternative route to this compound involves the dehydration of C4 alcohols, which can be derived from biomass. Butanediols (BDOs), such as 1,3-BDO and 2,3-BDO, are particularly interesting precursors.

The direct catalytic dehydration of 1,3-butanediol to butadiene has been investigated over various aluminosilicate (B74896) catalysts, including ZSM-5 zeolites. The catalytic performance is strongly correlated with the density and strength of the acid sites. A maximum butadiene yield of 60% was achieved at 300 °C over an H-ZSM-5 zeolite with a specific SiO2/Al2O3 ratio. The reaction proceeds over Brønsted acid sites of medium strength. Other studies using ZSM-22 catalysts have also shown high initial butadiene yields of up to 74%.

The dehydration of 2,3-butanediol is another viable pathway, often proceeding through 3-buten-2-ol (B146109) as an intermediate. Various metal oxides, such as scandium oxide (Sc2O3), have shown excellent activity for this transformation. Additionally, the dehydration of unsaturated C4 alcohols like 2-buten-1-ol (crotyl alcohol) and 3-buten-2-ol over solid acid catalysts such as γ-Al2O3 and SiO2-Al2O3 readily produces this compound.

Indirect Bio-routes (e.g., via Tetrahydrofuran, Itaconic Acid)

Indirect routes for producing this compound from biomass offer alternative pathways that leverage different platform chemicals. One such route involves the dehydra-decyclization (ring-opening dehydration) of tetrahydrofuran (THF). THF can be derived from biomass sources like furfural. This process, when catalyzed by phosphorus-containing siliceous zeolites, can exhibit high selectivity to butadiene (85–99%) at high THF conversion rates (up to 89%).

Another potential bio-based feedstock is itaconic acid, which is produced by the fermentation of sugars. While direct conversion to this compound is not straightforward, itaconic acid can be used to synthesize related monomers. For instance, itaconic acid can be converted to 3-methyl-tetrahydrofuran (3-MTHF), which can then be dehydrated to produce isoprene (B109036), a monomer closely related to butadiene. Furthermore, itaconic acid and its derivatives can be copolymerized with butadiene to create bio-based elastomers, offering a way to incorporate renewable feedstocks into synthetic rubber production.

A more direct biosynthetic pathway has been constructed in Escherichia coli that produces this compound from glucose. This engineered metabolic pathway involves the production of cis,cis-muconic acid, which is then decarboxylated by a modified ferulic acid decarboxylase enzyme to yield this compound. This approach demonstrates the potential of metabolic engineering to create direct biological routes to key industrial chemicals from renewable resources.

Polymerization Science and Advanced Polymeric Materials of 1,3 Butadiene

Mechanistic Insights into 1,3-Butadiene (B125203) Polymerization

The polymerization of this compound involves complex reaction pathways that dictate the final polymer structure, including the relative proportions of cis-1,4, trans-1,4, and 1,2 monomer units. These microstructural variations significantly influence the physical and mechanical properties of polybutadiene (B167195).

Free Radical Polymerization of this compound

Free radical polymerization is a chain reaction process involving initiation, propagation, and termination steps. While applicable to this compound, it typically yields a mixture of microstructures, often with a significant proportion of 1,2-addition.

Initiation in free radical polymerization begins with the formation of highly active free radicals from the decomposition of an initiator molecule. Common initiators include peroxides and azo compounds, which can decompose thermally or by irradiation to produce free radicals uomustansiriyah.edu.iqfujifilm.com. For instance, hydrogen peroxide can undergo thermal decomposition to generate initiator-derived radicals ijcce.ac.ir. These primary radicals then react with a monomer molecule, this compound in this case, to form primary radicals ijcce.ac.ir.

The subsequent step is propagation, where these primary radicals add to other monomer molecules, causing the polymer chain to grow uomustansiriyah.edu.iqfujifilm.com. This process involves the continuous relocation of the active radical center to the end of the growing polymer chain with each monomer addition uomustansiriyah.edu.iq. For this compound, propagation can occur in different ways, leading to the incorporation of monomer units in a 1,4 or 1,2 fashion.

Kinetic modeling is a powerful tool for studying the mechanism and predicting the outcome of free radical polymerization ijcce.ac.ir. Comprehensive kinetic models are developed based on experimental studies to investigate the effect of reaction conditions on the polymerization kinetics and the characteristics of the resulting polymer ijcce.ac.ir. The method of double moments, for example, has been applied to model the polymerization of this compound initiated by hydrogen peroxide ijcce.ac.ir.

Sensitivity analysis is employed to understand the influence of kinetic coefficients on the model output ijcce.ac.ir. This analysis can reveal the importance of various reactions, such as transfer to the initiator, radical coupling, and transfer to the polymer, on the polymerization kinetics and final polymer properties ijcce.ac.ir. Factors like initiator concentration and the type of solvent are crucial in influencing the polymerization kinetics and the properties of the synthesized polybutadiene ijcce.ac.ir. A higher initiator concentration, for instance, increases radical concentration, which in turn affects the rates of bimolecular termination and propagation ijcce.ac.ir. Transfer to the polymer can lead to branching and the formation of nonlinear polymers ijcce.ac.ir.

Transition Metal-Catalyzed Polymerization of this compound

Transition metal-catalyzed polymerization of this compound, often referred to as coordination polymerization, allows for much greater control over the polymer microstructure compared to free radical methods. This control is essential for producing polybutadiene with specific properties required for various applications, such as high cis-1,4-polybutadiene for tires.

The generally accepted mechanism for transition metal-catalyzed this compound polymerization involves the insertion of the monomer into a metal-carbon bond of the growing polymer chain researchgate.net. During the propagation stage, the growing polymer chain is typically bonded to the metal center through a terminal allyl group, which can exist in η¹ or η³ coordination modes with syn or anti configurations researchgate.netmdpi.com.

This compound monomer coordinates to the metal center in either a monodentate (η²) or bidentate (η⁴) mode and can adopt s-cis or s-trans conformations researchgate.netmdpi.com. The insertion of butadiene can occur involving either the terminal C4 or internal C2 carbon atom of the allyl group, leading to 1,4- or 2,1-insertion, respectively mdpi.com.

For diene monomers with low s-cis-η⁴ coordination energy, such as butadiene, the favored insertion reaction often involves s-cis-η⁴ monomer coordination and an anti η³ allyl coordination of the growing chain researchgate.net. This s-cis-η⁴ coordination involves the butadiene molecule binding to the metal center through both double bonds from the same side rsc.org.

Computational studies using density functional theory (DFT) have provided insights into the favored coordination modes and insertion pathways. For neodymium-based catalytic systems, η⁴-cis/trans-coordination of this compound by Nd(III) ions has been found to be more favorable than η²-cis/trans-coordination nih.gov. While the trans-configuration of free this compound is generally more favorable, the activation energy of cis-1,3-butadiene insertion into the π-allylic metal-carbon bond can be lower, influencing the resulting polymer microstructure nih.gov.

The choice of transition metal center plays a critical role in determining the catalytic activity and, crucially, the stereoselectivity of this compound polymerization, influencing the proportion of cis-1,4, trans-1,4, and 1,2 units in the final polymer rsc.orgscielo.org.mx. Different metal catalysts, such as titanium, cobalt, nickel, and neodymium, yield polybutadienes with considerably varied macrostructures scielo.org.mx.

Cobalt (Co) : Cobalt-based catalysts are known for their ability to produce high cis-1,4-polybutadiene researchgate.netrsc.org. Cobalt complexes with specific ligands, such as 6,6′-dihydroxy-2,2′-bipyridine (DHBP), in the presence of organoaluminum cocatalysts like methylaluminoxane (B55162) (MAO), have shown high catalytic activity and high cis-1,4 selectivity (up to 94.6%) rsc.org. The catalytic activity of cobalt complexes can be significantly influenced by the ligand structure and the presence of cocatalysts rsc.orgresearchgate.net. For example, CoCl₂-MAO systems can afford high cis-1,4-polybutadiene, while the addition of phosphine (B1218219) ligands can switch the selectivity towards 1,2-polybutadiene rsc.org.

Nickel (Ni) : Nickel complexes can also catalyze this compound polymerization, producing polymers with varying microstructures depending on the ligand and cocatalyst system rsc.org. Nickel complexes with ligands like 2,2′-bipyridine can bring about cis-1,4-selective polymerization rsc.org. However, some nickel complexes may display lower cis-1,4 selectivity compared to cobalt counterparts, yielding polymers with lower molecular weights researchgate.net. The addition of specific additives can also dramatically change the microstructure, leading to iso-1,2-polybutadiene with high chemo- and stereoselectivities rsc.org.

Iron (Fe) : Iron complexes with bipyridine-based ligands have been utilized as catalysts for this compound polymerization rsc.org. Iron catalysts can be effective in producing predominantly 1,2-polybutadiene, with moderate activity and selectivity observed for certain iron systems mdpi.com.

Copper (Cu) : Copper-based systems, such as dichloro(2,2′-bipyridine)copper in combination with MAO, have been explored for 1,3-diene polymerization mdpi.com. While showing moderate activity and selectivity, these systems can produce predominantly 1,2-polybutadiene mdpi.com. The stereoselectivity with copper catalysts can also be influenced by the monomer structure mdpi.com.

Here is a table summarizing some research findings on transition metal-catalyzed polymerization of this compound:

Metal CenterCatalyst System ExamplePrimary MicrostructureSelectivity (%)Molecular Weight (Mn)Reference
Cobalt (Co)Co complexes with DHBP / MAOcis-1,4Up to 94.6Not specified rsc.org
Cobalt (Co)Co complexes with pyridine-2-imidate ligands / EASCcis-1,4HighHigh researchgate.net
Nickel (Ni)Ni complexes with DHBP / MAOcis-1,492.026000 rsc.org
Nickel (Ni)Ni complexes with pyridine-2-imidate ligands / EASCcis-1,4LowLow researchgate.net
Iron (Fe)FeCl₂(bipy)₂ / MAO1,2PredominantlyNot specified mdpi.com
Copper (Cu)CuCl₂(bipy) / MAO1,2PredominantlyUp to 1,900,000 mdpi.com
Ligand Design and Influence on Polymerization Selectivity (e.g., cis-1,4-polybutadiene)

The stereoselectivity of this compound polymerization, particularly the formation of high cis-1,4 polybutadiene, is significantly influenced by the design of the ligands in transition metal catalyst systems. Different ligands can steer the polymerization towards specific microstructures by affecting the coordination environment of the metal center and the incoming monomer. For instance, cobalt and nickel complexes incorporating 6,6′-dihydroxy-2,2′-bipyridine (DHBP) ligands, in the presence of organoaluminum cocatalysts, have demonstrated high catalytic activity and yielded polybutadienes with a predominant 1,4-cis structure, up to 94.6%. rsc.orgrsc.org The presence of hydroxyl groups in the DHBP ligand is suggested to strongly interact with the aluminum-containing cocatalyst, playing a crucial role in enhancing the reaction and promoting cis-1,4 insertion. rsc.orgrsc.org

Studies on nickel complexes with various imino-backbones and substituents have also highlighted the essential role of ligand structure in determining both catalytic activity and polymer microstructure. sci-hub.se The introduction of bulky groups at specific positions on the aromatic ring of salicylaldehyde-based ligands can influence activity and cis-1,4 selectivity. sci-hub.se For example, introducing a t-butyl group at both the 3,3′- and 5,5′-positions can simultaneously increase activity and cis-1,4 selectivity. sci-hub.se Conversely, placing a t-butyl group solely at the 5,5′-position can decrease activity. sci-hub.se

Acenaphthene-based α-diimine cobalt complexes have also been shown to achieve highly cis-1,4 selective coordination-insertion polymerization of this compound, with cis-1,4 content reaching up to 98%. mdpi.com The presence of intra-ligand π-π stacking interactions in these complexes contributes to high thermostability and catalytic activity, even at elevated temperatures. mdpi.com

In anionic polymerization initiated by alkyllithium, the addition of Lewis bases (polar modifiers) can significantly influence regioselectivity, shifting it from primarily 1,4-selectivity to increased 1,2-selectivity. rsc.org This effect is attributed not only to the alteration of the charge distribution of the chain-end allyl anion but also to steric hindrance between the butadiene monomer and the Lewis base ligand during 1,4-addition. rsc.org

Cocatalyst Interactions (e.g., Aluminum-containing systems)

Cocatalysts, particularly organoaluminum compounds, are integral components of many transition metal catalyst systems for this compound polymerization, significantly influencing catalytic activity and stereoselectivity. allenpress.comrsc.orgmdpi.com Aluminum-containing systems, such as triethylaluminum (B1256330) (TEA), triisobutylaluminum (B85569) (TIBA), diisobutylaluminum hydride (DIBAH), and methylaluminoxane (MAO), are commonly employed as activators for various transition metal precatalysts. scielo.org.mxresearchgate.net

In catalyst systems based on cobalt and nickel complexes with DHBP ligands, organoaluminum cocatalysts interact strongly with the hydroxyl groups of the ligand, enhancing catalytic activity and promoting cis-1,4 polymerization. rsc.orgrsc.org The proximity of the aluminum moiety to the metal center is suggested to play a crucial role in this enhancement. rsc.org

Studies using neodymium chloride tripentanolate as a catalyst precursor have evaluated the influence of different organoaluminum cocatalysts. scielo.org.mxresearchgate.net TEA and TIBA generally resulted in higher catalytic activities compared to DIBAH and MAO. scielo.org.mxresearchgate.net TIBA and DIBAH led to polybutadienes with the highest cis-1,4 structure content, reaching 98.4% and 97.3%, respectively. scielo.org.mxresearchgate.net MAO, in this specific system, showed remarkably poor catalytic activity and low stereocontrol. scielo.org.mxresearchgate.net

Vanadium-based catalysts, in combination with various aluminoxanes like soluble MAO (sMAO) or AlMe₃-free MAO (dMAO), have been used for this compound polymerization, yielding polymers with different microstructures depending on both the ligand and the aluminum-based activator. mdpi.com Catalysts with sMAO as a cocatalyst were found to favor higher cis-1,4 content (≥65 mol%). mdpi.com

The interaction between the cocatalyst and the transition metal complex can involve alkylation of the metal precatalyst and abstraction of a ligand, generating an electrophilic, coordinatively unsaturated active species capable of monomer insertion. wikiwand.com MAO, for instance, is known to activate precatalysts for alkene polymerization through such mechanisms and also acts as a scavenger for impurities. wikiwand.com

Synthesis and Characterization of this compound Homopolymer Derivatives

Polybutadiene homopolymers can be further modified after polymerization to yield derivatives with tailored properties for advanced applications. These modifications include hydrogenation and the introduction of various functional groups.

Hydrogenated this compound Homopolymers

Hydrogenation of polybutadiene involves the saturation of the carbon-carbon double bonds in the polymer backbone, leading to hydrogenated polybutadiene (HPB). This process significantly improves the oxidative and thermal stability of the polymer, making it suitable for applications requiring enhanced durability and resistance to degradation. rubber.or.kracs.org Hydrogenated hydroxyl-terminated polybutadiene (HHTPB), for example, possesses a saturated branched main chain similar to poly-α-olefins (PAOs) and shows potential as a lubricating oil due to its high chemical stability, low pour point, high viscosity index, and low evaporation loss. acs.org

The synthesis of hydrogenated polybutadiene can be achieved through various catalytic hydrogenation methods. Characterization of hydrogenated polybutadienes typically involves techniques such as FT-IR and NMR spectroscopy to confirm the saturation of double bonds and analyze the resulting microstructure. acs.orgresearchgate.netacs.org Gel permeation chromatography (GPC) is used to determine molecular weight and molecular weight distribution. researchgate.net Thermal properties can be examined using techniques like thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to assess thermal stability and transitions. acs.orgacs.orgacs.org

Functionalized Polybutadiene Derivatives (e.g., Hydroxyethyl-terminated, Carbamate-functionalized)

Functionalization of polybutadiene introduces specific chemical groups along the polymer chain or at its termini, imparting new properties or enhancing existing ones. Hydroxyl-terminated polybutadiene (HTPB) is a prominent example of a functionalized derivative, characterized by reactive hydroxyl groups at its chain ends. rubber.or.krresearchgate.net HTPB is widely used as a prepolymer in the synthesis of polyurethanes, which exhibit excellent chemical resistance, hydrolysis resistance, wear resistance, low-temperature flexibility, and thermal stability. rubber.or.kr

Further functionalization of HTPB can lead to derivatives with more complex structures and properties. For instance, hydrogenated HTPB can be esterified at its hydroxyl end-groups to synthesize diesters, which have shown promise as high-performance lubricating oils. acs.org The successful esterification can be confirmed by the disappearance of the -OH stretching band and the appearance of the C=O stretching band in FT-IR spectra. acs.org

Another example involves polybutadiene derivatives that are hydrogenated, 2-hydroxyethyl-terminated, and functionalized with bis(N-(4-((4-isocyanatophenyl)methyl)phenyl)carbamates). ontosight.ai These complex structures are synthesized through hydrogenation and subsequent reactions involving isocyanate groups to introduce carbamate (B1207046) functionalities. ontosight.ai This type of functionalization allows for the creation of materials with tailored properties, including improved thermal stability, mechanical strength, and the potential for further cross-linking. ontosight.ai

The synthesis of functionalized polybutadiene derivatives often involves post-polymerization modification reactions. rubber.or.kr Characterization techniques such as NMR spectroscopy, FT-IR spectroscopy, and gel permeation chromatography are essential for confirming the successful introduction of functional groups, determining molecular weight, and analyzing the polymer structure. acs.orgresearchgate.netdovepress.comresearchgate.net

Tailored Properties of Polybutadiene Derivatives for Advanced Applications

The ability to synthesize polybutadiene derivatives with controlled microstructures and specific functionalities allows for the tailoring of their properties for a wide range of advanced applications. rubber.or.krontosight.aiopenpr.com

Hydrogenated polybutadiene, with its enhanced thermal and oxidative stability, is valuable in applications requiring durability under harsh conditions, such as binders in composite solid rocket propellants, protective coatings, and adhesives. rubber.or.kr

Functionalized polybutadiene derivatives, like HTPB, are crucial in the production of high-performance polyurethanes used in diverse industries, including automotive, aerospace, and construction. rubber.or.kropenpr.com The reactive end-groups in HTPB enable its use in potting agents, electrical insulators, sealants, and solid propellants. rubber.or.kr

Derivatives with specific functional groups, such as hydroxyethyl (B10761427) or carbamate moieties, can be designed for applications in coatings, adhesives, or as components in composite materials, leveraging their potential for further chemical modification or cross-linking. ontosight.ai The incorporation of polar monomers into the polybutadiene backbone through copolymerization can also significantly improve surface properties, such as decreasing water contact angles. mdpi.com

Tailoring the properties of polybutadiene derivatives involves careful control over the polymerization process to achieve the desired microstructure and molecular weight, followed by selective functionalization or hydrogenation reactions. acs.org The resulting materials can exhibit improved mechanical strength, enhanced thermal stability, better compatibility with fillers, and modified surface characteristics, expanding their utility in demanding applications. mdpi.comrubber.or.krontosight.aiopenpr.comrsc.org

Copolymerization Strategies Involving this compound

Copolymerization of this compound with other monomers is a versatile strategy to synthesize polymers with a wide range of properties that are not achievable with homopolymers alone. By incorporating different comonomers into the polymer chain, the physical, chemical, and mechanical characteristics of the resulting material can be significantly altered.

This compound is commonly copolymerized with monomers such as styrene (B11656) to produce styrene-butadiene rubber (SBR), a widely used synthetic rubber in tires, footwear, and molded products. openpr.com Copolymerization with acrylonitrile (B1666552) yields nitrile butadiene rubber (NBR), known for its oil and chemical resistance. openpr.com Acrylonitrile Butadiene Styrene (ABS) is another important copolymer, valued for its strength and used in automotive and electronics applications. openpr.com

Coordination polymerization systems, often involving transition metal complexes and organoaluminum cocatalysts, are employed for the copolymerization of this compound with various comonomers, including other dienes or polar monomers. For example, copolymerization of this compound with isoprene (B109036) can be achieved through coordinative chain transfer copolymerization, allowing for control over molecular weights, molecular weight distributions, and copolymer compositions. acs.org

Research also explores the copolymerization of this compound with functionalized dienes to directly incorporate functional groups into the polymer backbone. Studies have investigated the copolymerization of this compound with phenyl-substituted this compound derivatives using coordination polymerization systems like CpTiCl₃/MAO to access pendant phenyl functionalized polydienes. rsc.org While some substituted dienes can be successfully copolymerized, the incorporation rate of polar comonomers can be challenging. mdpi.comrsc.org However, successful copolymerization with polar monomers like 2-(4-methoxyphenyl)-1,3-butadiene has been demonstrated, leading to polar cis-1,4 polybutadiene with improved surface properties. mdpi.com

Novel strategies, such as "scrambling polymerizations," are being developed for the copolymerization of this compound-derived monomers with other cyclic monomers, like ε-caprolactone, to create novel polyester (B1180765) elastomers with tunable topologies and compositions. nih.gov These approaches highlight the ongoing efforts to expand the scope of this compound copolymerization for the synthesis of advanced polymeric materials.

Compound Names and PubChem CIDs

Compound NamePubChem CID
This compound7845
Triethylaluminum (TEA)16682930
Methylaluminoxane (MAO)16685262
Triisobutylaluminum (TIBA)16682930
Diisobutylaluminum hydride (DIBAH)11174
Hydroxyl-terminated polybutadiene (HTPB)N/A
Hydrogenated hydroxyl-terminated polybutadiene (HHTPB)N/A
2-(4-Methoxyphenyl)-1,3-butadiene (2-MOPB)5462719
Styrene6185
Acrylonitrile6354
Isoprene7905
ε-Caprolactone7019
2-hydroxyethyl methacrylate (B99206) (HEMA)10921
2,4-toluenediisocyanate7911
1,4-butanediol (B3395766)263
(E)-1-phenyl-1,3-butadiene (PBD)641683
1-phenethyl-1,3-butadiene (PEBD)N/A
1-(4-methoxylphenyl)-1,3-butadiene (p-MEPBD)N/A
1-(2-methoxylphenyl)-1,3-butadiene (o-MEPBD)N/A
1-(4-N,N-dimethylaminophenyl)-1,3-butadiene (p-DMPBD)N/A

Note: PubChem CIDs for complex polymers or specific functionalized polymer derivatives are often not available as a single entry. CIDs are provided for monomers and key small molecules mentioned.##

This compound is a fundamental monomer in the synthesis of a wide array of synthetic rubber and plastic materials. Its polymerization yields polybutadiene, a polymer whose properties are significantly influenced by its microstructure, primarily the arrangement of monomer units into cis-1,4, trans-1,4, and 1,2-vinyl isomers. allenpress.com Controlling this microstructure during polymerization is key to tailoring the final material's performance for specific applications. This section explores the critical factors influencing this compound polymerization, the synthesis and characteristics of its homopolymer derivatives, and strategies for copolymerization.

Ligand Design and Influence on Polymerization Selectivity (e.g., cis-1,4-polybutadiene)

The stereoselectivity of this compound polymerization, particularly the ability to achieve high levels of cis-1,4 polybutadiene, is profoundly affected by the design of ligands within transition metal catalyst systems. rsc.orgsci-hub.semdpi.com Ligands play a crucial role by modulating the electronic and steric environment around the metal center, thereby directing the incoming butadiene monomer to insert in a specific manner.

For instance, cobalt and nickel complexes featuring 6,6′-dihydroxy-2,2′-bipyridine (DHBP) ligands, when combined with organoaluminum cocatalysts, exhibit high catalytic activity and favor the formation of polybutadiene with a dominant 1,4-cis structure, achieving up to 94.6% cis content. rsc.orgrsc.org The hydroxyl groups present in the DHBP ligand are believed to interact strongly with the aluminum cocatalyst, a synergy that is thought to enhance the reaction rate and promote cis-1,4 insertion. rsc.orgrsc.org

Investigations into nickel complexes with varying imino-backbones and substituents have further underscored the importance of ligand architecture in controlling both catalytic activity and the resulting polymer's microstructure. sci-hub.se The strategic placement of bulky groups on the aromatic rings of salicylaldehyde-based ligands can influence both the activity and the selectivity for cis-1,4 addition. sci-hub.se For example, the introduction of a t-butyl group at both the 3,3′- and 5,5′-positions has been shown to enhance both catalytic activity and cis-1,4 selectivity simultaneously. sci-hub.se Conversely, the presence of a t-butyl group solely at the 5,5′-position can lead to a decrease in activity. sci-hub.se

Acenaphthene-based α-diimine cobalt complexes represent another class of catalysts capable of achieving highly selective cis-1,4 coordination-insertion polymerization of this compound, with cis-1,4 content reaching as high as 98%. mdpi.com The presence of intra-ligand π-π stacking interactions in these complexes contributes to their high thermal stability and sustained catalytic activity, even at elevated reaction temperatures. mdpi.com

In anionic polymerization initiated by alkyllithium compounds, the addition of Lewis bases, also known as polar modifiers, can dramatically shift the regioselectivity from predominantly 1,4-addition to increased 1,2-addition. rsc.org This effect is attributed not only to changes in the charge distribution of the propagating allyl anion but also significantly to steric hindrance between the butadiene monomer and the coordinating Lewis base during the 1,4-addition pathway. rsc.org

Cocatalyst Interactions (e.g., Aluminum-containing systems)

Cocatalysts, particularly organoaluminum compounds, are indispensable components in many transition metal-catalyzed this compound polymerization systems, profoundly impacting both catalytic activity and stereoselectivity. allenpress.comrsc.orgmdpi.com Aluminum-containing cocatalysts, including triethylaluminum (TEA), triisobutylaluminum (TIBA), diisobutylaluminum hydride (DIBAH), and methylaluminoxane (MAO), are widely utilized as activators for various transition metal precatalysts. scielo.org.mxresearchgate.net

In catalyst systems based on cobalt and nickel complexes coordinated with DHBP ligands, the organoaluminum cocatalyst engages in strong interactions with the hydroxyl groups of the ligand. rsc.orgrsc.org This interaction is believed to enhance catalytic activity and promote the formation of cis-1,4 polybutadiene. rsc.orgrsc.org The spatial proximity of the aluminum center to the metal catalyst is considered a critical factor in this synergistic effect. rsc.org

Studies evaluating different organoaluminum cocatalysts in conjunction with a neodymium chloride tripentanolate catalyst precursor have revealed distinct influences on polymerization outcomes. scielo.org.mxresearchgate.net TEA and TIBA generally resulted in higher catalytic activities compared to DIBAH and MAO. scielo.org.mxresearchgate.net Notably, TIBA and DIBAH facilitated the synthesis of polybutadienes with the highest cis-1,4 structure content, achieving 98.4% and 97.3%, respectively. scielo.org.mxresearchgate.net In contrast, MAO demonstrated considerably lower catalytic activity and limited stereocontrol in this specific catalyst system. scielo.org.mxresearchgate.net

Vanadium-based catalysts, when used in combination with various aluminoxanes such as soluble MAO (sMAO) or AlMe₃-free MAO (dMAO), have been shown to produce poly(this compound)s with varying microstructures depending on both the specific phosphine ligand employed and the type of aluminum-based activator. mdpi.com Catalysts utilizing sMAO as a cocatalyst tended to yield polymers with a higher cis-1,4 content (≥65 mol%). mdpi.com

The interaction between the cocatalyst and the transition metal complex typically involves the alkylation of the metal precatalyst and the subsequent abstraction of a ligand. wikiwand.com This process generates an electrophilic, coordinatively unsaturated active species that is capable of initiating monomer insertion and chain growth. wikiwand.com MAO, for example, is known to activate precatalysts for olefin polymerization through such activation mechanisms and also serves to scavenge protic impurities that can deactivate the catalyst. wikiwand.com

Synthesis and Characterization of this compound Homopolymer Derivatives

Polybutadiene homopolymers can undergo post-polymerization modifications to create derivatives with enhanced or specialized properties, expanding their utility in advanced materials applications. These modifications primarily involve hydrogenation and the introduction of various functional groups.

Hydrogenated this compound Homopolymers

Hydrogenation of polybutadiene involves the catalytic saturation of the carbon-carbon double bonds present in the polymer backbone. This process yields hydrogenated polybutadiene (HPB), which exhibits significantly improved oxidative and thermal stability compared to its unsaturated precursor. rubber.or.kracs.org This enhanced stability makes HPB particularly valuable in applications that demand long-term performance under challenging environmental conditions. For instance, hydrogenated hydroxyl-terminated polybutadiene (HHTPB), which possesses a saturated branched main chain structurally similar to poly-α-olefins (PAOs), shows considerable potential as a high-performance lubricating oil due to its excellent chemical stability, low pour point, high viscosity index, and minimal evaporation loss. acs.org

The synthesis of hydrogenated polybutadiene is typically accomplished through various catalytic hydrogenation techniques. acs.orgresearchgate.netacs.org Characterization of the hydrogenated product is crucial to confirm the degree of saturation and analyze the resulting microstructure. Common analytical methods include FT-IR and NMR spectroscopy. acs.orgresearchgate.netacs.org Gel permeation chromatography (GPC) is employed to determine the molecular weight and molecular weight distribution of the polymer. researchgate.net Thermal properties, such as thermal stability and transition temperatures, are assessed using techniques like thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC). acs.orgacs.orgacs.org

Functionalized Polybutadiene Derivatives (e.g., Hydroxyethyl-terminated, Carbamate-functionalized)

Functionalization of polybutadiene involves the deliberate introduction of specific chemical groups, either along the polymer chain or at its termini. This modification imparts new properties or enhances existing ones, allowing for tailored material performance. Hydroxyl-terminated polybutadiene (HTPB) is a prominent example of a functionalized derivative, distinguished by the presence of reactive hydroxyl groups at its chain ends. rubber.or.krresearchgate.net HTPB serves as a key prepolymer in the synthesis of polyurethanes, which are known for their excellent chemical and hydrolysis resistance, wear resistance, flexibility at low temperatures, and thermal stability. rubber.or.kr

Further functionalization of HTPB can lead to derivatives with more intricate structures and a broader range of properties. For example, hydrogenated HTPB can be chemically modified by esterifying its terminal hydroxyl groups with fatty acids to synthesize diesters, which have demonstrated potential as high-performance lubricating oils. acs.org The successful completion of the esterification reaction can be verified by the disappearance of the characteristic -OH stretching band and the appearance of the C=O stretching band in the FT-IR spectrum. acs.org

Another example of advanced functionalization involves polybutadiene derivatives that are not only hydrogenated and terminated with 2-hydroxyethyl groups but also functionalized with bis(N-(4-((4-isocyanatophenyl)methyl)phenyl)carbamates). ontosight.ai The synthesis of these complex materials involves hydrogenation followed by reactions utilizing isocyanate chemistry to introduce the carbamate functionalities. ontosight.ai This type of multi-step functionalization allows for the creation of polymers with precisely tailored properties, including improved thermal stability, enhanced mechanical strength, and the capability for further cross-linking reactions. ontosight.ai

Tailored Properties of Polybutadiene Derivatives for Advanced Applications

The ability to synthesize polybutadiene derivatives with controlled microstructures and specific functionalities enables the precise tailoring of their properties for a diverse array of advanced applications. rubber.or.krontosight.aiopenpr.com

Hydrogenated polybutadiene, with its significantly improved thermal and oxidative stability, is highly valuable in applications that demand long-term durability in challenging environments. These include its use as binders in composite solid rocket propellants, as well as components in protective coatings and adhesives. rubber.or.kr

Functionalized polybutadiene derivatives, such as HTPB, are critical components in the production of high-performance polyurethanes that find widespread use in various industries, including automotive, aerospace, and construction. rubber.or.kropenpr.com The reactive end-groups of HTPB make it particularly useful in applications like potting agents, electrical insulators, sealants, and solid propellants. rubber.or.kr

Derivatives incorporating specific functional groups, such as hydroxyethyl or carbamate moieties, can be designed for specialized applications in coatings, adhesives, or as constituents in composite materials, leveraging their potential for further chemical modification or cross-linking. ontosight.ai The strategic incorporation of polar monomers into the polybutadiene backbone through copolymerization can also lead to a significant improvement in surface properties, such as a reduction in water contact angles. mdpi.com

Tailoring the properties of polybutadiene derivatives involves a meticulous approach that begins with controlling the polymerization process to achieve the desired microstructure and molecular weight. acs.org This is followed by selective functionalization or hydrogenation reactions to introduce the desired chemical groups. rubber.or.kracs.org The resulting materials can exhibit enhanced mechanical strength, improved thermal stability, better compatibility with various fillers, and modified surface characteristics, thereby broadening their applicability in demanding technological fields. mdpi.comrubber.or.krontosight.aiopenpr.comrsc.org

Copolymerization Strategies Involving this compound

Copolymerization of this compound with other monomers is a powerful strategy to create polymeric materials with a wide spectrum of properties that are often unattainable with polybutadiene homopolymers alone. By incorporating different types of monomers into the polymer chain, the physical, chemical, and mechanical characteristics of the resulting copolymer can be significantly modified and tuned.

This compound is frequently copolymerized with monomers such as styrene to produce styrene-butadiene rubber (SBR). openpr.com SBR is a widely used synthetic rubber, finding extensive applications in the manufacturing of tires, footwear, and various molded rubber products. openpr.com Copolymerization with acrylonitrile yields nitrile butadiene rubber (NBR), a synthetic rubber prized for its excellent resistance to oils and chemicals. openpr.com Acrylonitrile Butadiene Styrene (ABS) is another significant copolymer derived from this compound, acrylonitrile, and styrene; it is known for its strength and impact resistance and is commonly used in automotive parts and electronic housings. openpr.com

Coordination polymerization systems, which typically involve transition metal complexes in conjunction with organoaluminum cocatalysts, are widely employed for the copolymerization of this compound with various comonomers, including other dienes or polar monomers. For example, the copolymerization of this compound with isoprene can be effectively carried out using coordinative chain transfer copolymerization. acs.org This approach allows for precise control over the molecular weights, molecular weight distributions, and the composition of the resulting butadiene/isoprene copolymers. acs.org

Ongoing research explores the copolymerization of this compound with functionalized dienes as a direct route to incorporate specific functional groups into the polymer backbone during the polymerization process. Studies have investigated the copolymerization of this compound with phenyl-substituted this compound derivatives using coordination polymerization systems, such as CpTiCl₃/MAO, to synthesize polydienes containing pendant phenyl groups. rsc.org While the copolymerization with some substituted dienes is successful, achieving high incorporation rates of polar comonomers can present challenges. mdpi.comrsc.org Nevertheless, successful copolymerization with polar monomers like 2-(4-methoxyphenyl)-1,3-butadiene has been demonstrated, leading to the formation of polar cis-1,4 polybutadiene with improved surface characteristics. mdpi.com

Innovative strategies, such as "scrambling polymerizations," are being developed to enable the copolymerization of this compound-derived monomers with other cyclic monomers, such as ε-caprolactone. nih.gov These novel approaches aim to create new classes of polymeric materials, such as polyester elastomers with precisely tunable topologies and compositions. nih.gov These advancements highlight the continuous efforts to broaden the scope and capabilities of this compound copolymerization for the development of advanced polymeric materials with tailored properties.

Styrene-Butadiene Rubber (SBR) Syntheses and Structural Variations

Styrene-Butadiene Rubber (SBR) is one of the most widely used synthetic rubbers, primarily employed in tire manufacturing due to its favorable balance of properties such as abrasion resistance, heat resistance, and aging resistance. liverpool.ac.uknetzsch.com SBR is a copolymer of styrene and this compound. liverpool.ac.uktidjma.tnresearchgate.net The properties of SBR are highly dependent on the polymerization technique used, the ratio of styrene to butadiene, and the resulting microstructure of the polymer chains. netzsch.comtidjma.tn

Two primary methods for SBR production are emulsion polymerization (E-SBR) and solution polymerization (S-SBR). tidjma.tnresearchgate.netallenpress.com Emulsion polymerization is the more common method, involving the polymerization of monomers in an aqueous emulsion using surfactants and initiators. tidjma.tn Solution polymerization, on the other hand, dissolves the monomers in a solvent and utilizes a suitable catalyst. tidjma.tn

Solution polymerization offers significant advantages in controlling the microstructure of the butadiene portion of the polymer, the styrene content, molecular weight, and branching. uctm.edugoogle.com This method allows for the production of polymers with desired molecular weight characteristics and microstructure, including statistical and block structures. uctm.edu Solution SBR generally exhibits higher purity and a lower content of non-rubber components compared to emulsion SBR, which can positively influence dynamic properties. uctm.edu The ability to control microstructure and functionalize chain ends in S-SBR leads to well-balanced properties, such as low rolling resistance and good wet traction performance, making it particularly suitable for "green" tire treads. allenpress.comuctm.edu

Data on the typical composition and properties of SBR highlight the relationship between structure and performance:

PropertyTypical Range (SBR)Notes
Styrene Content (%)20-45Influences thermoplastic properties and Tg. netzsch.com
Butadiene Microstructure (%)
- cis-1,4Varies by synthesisAffects flexibility and low-temperature properties.
- trans-1,4Varies by synthesisAffects rigidity and high-temperature properties.
- 1,2-vinylVaries by synthesisAffects Tg and interactions with fillers. uctm.edu
Glass Transition Temperature (°C)-55 to -35Dependent on styrene and vinyl content. netzsch.com
Tensile Strength (psi)700-4600Varies with molecular weight and structure. specialchem.com
Elongation (%)500-1300Varies with molecular weight and structure. specialchem.com

Note: Data compiled from various sources and represents typical ranges. Specific values depend on the exact synthesis method and composition.

Variations in SBR synthesis can also involve the use of functional initiators and coupling agents in anionic polymerization to modify chain ends, which can enhance interaction with fillers like carbon black and silica (B1680970), further improving properties like bonding strength and reducing hysteresis. allenpress.comgoogle.com

Copolymerization with Norbornene

Copolymerization of this compound with norbornene (NB) presents an avenue to synthesize polymers with tailored thermal and mechanical properties. Norbornene is a bicyclic olefin that can undergo copolymerization with conjugated dienes like butadiene using various catalytic systems. researchgate.netcornell.edu

Studies on the copolymerization of norbornene with butadiene using anilinonaphthoquinone-ligated nickel complexes have shown that the monomer feed ratio and conversion can influence the copolymer composition. researchgate.netcornell.edu Copolymers with varying butadiene content (e.g., 11 to 33 mol%) have been synthesized, exhibiting number-average molecular weights ranging from 15,000 to 60,000 g/mol and relatively narrow molecular weight distributions (Mw/Mn of 1.3–1.6). researchgate.netcornell.edu

The glass transition temperature (Tg) of norbornene/butadiene copolymers is influenced by the diene content, with reported Tg values ranging from 101 to 199 °C for NB/BD copolymers depending on the butadiene incorporation. researchgate.netcornell.edu This demonstrates the ability to control the thermal properties of the resulting copolymer by adjusting the monomer composition. Some studies have also indicated the formation of copolymers with an alternating nature in the chain propagation, with compositions around 55% norbornene units and 45% this compound units. researchgate.netresearchgate.net

The microstructure of the norbornene units incorporated into the copolymer can adopt a vinyl-type addition structure, as confirmed by techniques like 13C NMR. researchgate.net The copolymerization behavior, including the ratio of monomers in the polymer chain, is a critical factor determining the properties of the polymeric material. researchgate.net

Research findings indicate that increasing the ratio of the diene (butadiene) in the monomer feed can decrease the copolymerization activity, while raising the polymerization temperature can increase activity and molecular weight without significantly affecting comonomer incorporation. researchgate.netcornell.edu

Specialty Copolymer Architectures for Enhanced Material Performance

Beyond simple random or block copolymers, specialty architectures of this compound copolymers are designed to achieve enhanced material performance for specific applications. These architectures include block copolymers with controlled sequences and compositions, as well as branched or star-shaped structures.

Styrene-butadiene block copolymers (SBCs), particularly triblock copolymers like styrene-butadiene-styrene (SBS), are well-known examples of specialty architectures. SBS typically consists of polystyrene (S) blocks at the ends of a central polybutadiene (B) block. zhonglitec.com These copolymers are synthesized via living anionic polymerization, which allows for precise control over molecular weight and block architecture. zhonglitec.com The distinct blocks undergo microphase separation, forming discrete polystyrene domains dispersed in a rubbery polybutadiene matrix. zhonglitec.com These polystyrene domains act as physical crosslinks, providing mechanical strength and thermal resistance, while the rubbery polybutadiene phase provides flexibility and elasticity. zhonglitec.com This dual-phase morphology gives SBS versatile properties, including elasticity at ambient temperatures and thermoplastic behavior at elevated temperatures, enabling melt processing. zhonglitec.com

Variations in SBC resins can include different mid-block diene types, molecular weights, styrene/diene ratios, and molecular architectures such as radial and linear structures. specialchem.com The strength and stiffness of block copolymers are influenced by the chemical nature and interaction of the midblock segments. specialchem.com

Gradient block copolymers, where the composition changes gradually along the polymer chain, represent another type of specialty architecture. Styrene-butadiene gradient block copolymers have been investigated for applications like transparent impact polystyrene, where the gradient structure can influence microphase morphology and mechanical properties. researchgate.net

Branched and star-shaped styrene-butadiene copolymers are also synthesized to modify rheological and mechanical properties. tandfonline.comallenpress.com Anionic polymerization is a common method for preparing these architectures, allowing control over chain architecture, molecular weight distribution, and branching. tandfonline.com For instance, model multigraft copolymers of butadiene and styrene with randomly placed branches have been synthesized to study the influence of branching on polymer properties. acs.org The number and type of branches (e.g., single or double polystyrene branches) can be controlled during synthesis. acs.org Studies on star-shaped styrene-butadiene copolymers have shown that the architecture can significantly impact properties like storage modulus and elastic behavior, relevant for applications such as asphalt (B605645) modification. tandfonline.com

The influence of molecular architecture on mechanical properties, such as microhardness, in styrene/butadiene block copolymers is dictated by the nature of the microphase-separated morphology. csic.es Unlike random copolymers or polymer blends, the mechanical behavior of block copolymers deviates significantly from simple additivity rules depending on their architecture. csic.es

The development of functionalized solution SBR (F-SSBR) with specific terminal groups is another example of tailoring copolymer architecture for enhanced performance, particularly in tire tread applications. mdpi.com These functional groups can interact with fillers like silica, improving dispersion and leading to enhanced properties such as wet skid resistance, rolling resistance, and wear resistance. mdpi.com

Reaction Mechanisms and Catalytic Transformations of 1,3 Butadiene

Homogeneous Catalysis in 1,3-Butadiene (B125203) Transformations

Homogeneous catalysts, typically transition metal complexes, play a significant role in facilitating various reactions of this compound, including dimerization, telomerization, and carbonylation. rsc.orgresearchgate.netrsc.orgacs.org These processes yield diverse products utilized in the production of polymers, fine chemicals, and intermediates. rsc.orgresearchgate.netrsc.org

Palladium-Catalyzed Telomerization of this compound

Palladium-catalyzed telomerization is a highly efficient and atom-economical reaction that involves the dimerization of this compound with the simultaneous addition of a nucleophile (referred to as a telogen). rsc.orgunirioja.esresearchgate.netwikipedia.org This reaction is of significant industrial interest for the synthesis of valuable chemicals such as 1-octene (B94956) and 1-octanol. rsc.orgunirioja.eswikipedia.org

Mechanism of Telomerization (e.g., η³-allylpalladium intermediates)

The mechanism of palladium-catalyzed telomerization of this compound has been extensively studied and involves the formation of η³-allylpalladium intermediates. rsc.orgresearchgate.netoup.comclockss.org A generally accepted mechanism, often referred to as the "Jolly mechanism" and its subsequent modifications, begins with the oxidative coupling of two molecules of this compound at a low-coordinated palladium(0) center, forming a ligand-palladium-(η³,η¹-octadiendiyl) active species. rsc.orgresearchgate.net This intermediate then undergoes selective protonation by a protic nucleophile at a specific carbon site (e.g., C6 when methanol (B129727) is the nucleophile), leading to a ligand-palladium-(η³,η²-octadiendiyl) complex. rsc.orgresearchgate.net Subsequent nucleophilic attack at an allylic position of this complex yields the telomerization product and regenerates the palladium(0) catalyst, completing the catalytic cycle. rsc.orgwikipedia.orgresearchgate.net Bis-π-allylpalladium intermediates have also been identified and studied in these reactions. oup.comchinesechemsoc.org

Nucleophile Diversity in Telomerization Reactions (e.g., Alcohols, Amines, Water, CO₂)

The telomerization of this compound is remarkably versatile, accommodating a wide array of nucleophiles. rsc.orgunirioja.esresearchgate.netwikipedia.org Proton-containing nucleophiles such as alcohols, polyols, acids, water, ammonia, and amines are commonly employed. rsc.orgunirioja.esresearchgate.net The choice of nucleophile dictates the nature of the functional group incorporated into the telomer product. For instance, telomerization with methanol yields methoxyoctadienes, while using water produces octadienols. rsc.orgwikipedia.org Amines can also participate as nucleophiles, leading to the formation of functionalized amines. unirioja.esresearchgate.netrsc.org Research has also explored the use of carbon dioxide (CO₂) as a nucleophile in the telomerization of this compound, leading to the formation of lactones. rsc.orgunirioja.esresearchgate.netacs.org

Catalyst Design for Chemo- and Enantioselectivity (e.g., Chiral Phosphine (B1218219) Ligands)

Catalyst design is paramount for controlling the chemo- and enantioselectivity of this compound telomerization. rsc.orgchinesechemsoc.orgx-mol.netchinesechemsoc.org Palladium complexes, particularly those featuring phosphine ligands, are widely used. rsc.orgresearchgate.netchinesechemsoc.orgresearchgate.netacs.org The nature of the phosphine ligand significantly influences the reaction's outcome, affecting activity, selectivity (linear vs. branched products), and enantioselectivity in asymmetric variations. rsc.orgresearchgate.netchinesechemsoc.orgchinesechemsoc.org Chiral phosphine ligands have been successfully employed to induce enantioselectivity in the telomerization of butadiene with various nucleophiles, including formaldehyde (B43269), leading to chiral products like divinyltetrahydropyran. rsc.orgrsc.org Bulky phosphine ligands have been shown to improve selectivity and yield in the telomerization with methanol. acs.org

Regioselectivity Control in Telomerization Products (e.g., 1-Methoxyocta-2,7-diene)

Regioselectivity in this compound telomerization refers to the preferential formation of one structural isomer over others, such as the linear (e.g., 1-methoxyocta-2,7-diene) versus the branched product (e.g., 3-methoxyocta-1,7-diene) in the case of methanol as the nucleophile. rsc.orgwikipedia.org The linear telomer is often the desired product for subsequent transformations into valuable chemicals like 1-octene and 1-octanol. unirioja.eswikipedia.org Regioselectivity is influenced by several factors, including the nature of the phosphine ligand, the ratio of ligand to palladium, the ratio of diene to nucleophile, and the reaction temperature. rsc.orgrsc.org The exact nature of the ligands positioned trans to the allyl group in the palladium intermediate can heavily influence the regioselectivity of the nucleophilic attack. wikipedia.org For example, the linear/branched selectivity in methanol telomerization is significantly affected by the phosphine ligand. rsc.org

Data on Regioselectivity with Different Ligands

While specific data tables from the search results are not directly extractable in an interactive format here, research findings indicate that the choice of ligand is critical for controlling regioselectivity. For instance, studies have investigated the performance of various monophosphine and diphosphine ligands in the palladium-catalyzed telomerization of this compound with methanol, demonstrating varying degrees of linear vs. branched product formation. rsc.orgresearchgate.netresearchgate.net

An example of how such data might be presented in an interactive table is shown below, illustrating the concept with hypothetical values based on the search results' discussion of ligand effects:

Ligand TypeExample LigandLinear Product Selectivity (%)Branched Product Selectivity (%)Reference
MonophosphinePPh₃HighModerate rsc.orgresearchgate.net
Bulky Monophosphine(Example)HigherLower acs.org
DiphosphinedppeLowerHigher rsc.org
Chiral Diphosphine(+)-DIOP-- rsc.orgrsc.org

Direct Carbonylation of this compound

Hydroformylation Reactions

Hydroformylation, also known as the oxo process, involves the addition of carbon monoxide (CO) and hydrogen (H₂) to an unsaturated compound, typically catalyzed by transition metal complexes like rhodium or cobalt, to form aldehydes. mt.com The hydroformylation of this compound can lead to the formation of various products, including pentenals and, through subsequent reactions, adipic aldehyde. acs.orgjuniperpublishers.comresearchgate.net

The reaction mechanism of rhodium-catalyzed hydroformylation of this compound has been studied using techniques such as in situ NMR and IR experiments, kinetic measurements, and deuterioformylation. acs.orgresearchgate.net A stable intermediate in this process is the η³-crotyl complex, which slowly releases 3-pentenal upon the addition of hydrogen. acs.orgresearchgate.netresearchgate.net This intermediate is present in high concentrations under typical hydroformylation conditions. acs.orgresearchgate.net The rate law for the reaction has been found to be second-order in syngas pressure and independent of the butadiene concentration. acs.orgjuniperpublishers.comresearchgate.net The olefin insertion step can be partly reversible, depending on the pressure, influencing the regioselectivity (n/iso ratio) of the products. acs.orgresearchgate.net Achieving high selectivity for desired products like pentanal with minimal branched by-products is a key focus in catalyst development. researchgate.net

Hydroesterification and Hydrocarboxylation Processes

Hydroesterification and hydrocarboxylation reactions involve the addition of carbon monoxide and an alcohol (hydroesterification) or carbon dioxide (hydrocarboxylation) to a substrate, often catalyzed by transition metals like palladium or cobalt. These processes enable the introduction of ester or carboxyl groups onto organic molecules. rsc.orgrsc.orgrsc.orgresearchgate.net

Palladium-catalyzed methoxycarbonylation of this compound, a type of hydroesterification, yields methyl 3-pentenoate. researchgate.netcjcatal.com Studies have investigated the catalytic cycle and the influence of reaction parameters on product yield and selectivity, highlighting the importance of chelating phosphine ligands and additives like benzoic acid for optimal results. researchgate.net The initial step, the formation of crotylpalladium complexes from this compound, can occur even at room temperature. researchgate.net

Hydrocarboxylation of 1,3-dienes, including this compound, using CO₂ can synthesize β,γ-unsaturated carboxylic acids. rsc.orgorganic-chemistry.org Palladium catalysts, such as PSiP-pincer type Pd complexes, have been shown to be effective for this transformation under mild conditions, including atmospheric pressure of CO₂. rsc.orgorganic-chemistry.org The mechanism can involve the generation of a metal-hydride species, followed by syn-addition to the diene, CO₂ insertion, and subsequent steps to form the carboxylic acid product. rsc.org Copper and rhodium complexes have also been explored as catalysts for hydrocarboxylation reactions. rsc.org

Catalytic Systems for Selective Functional Group Introduction

The selective introduction of functional groups onto this compound is a significant area of research in catalysis. Various catalytic systems have been developed to achieve control over chemo-, regio-, and stereoselectivity in reactions like carbonylation, telomerization, and addition reactions. rsc.orgrsc.orgresearchgate.net

Palladium-catalyzed telomerizations, for instance, allow for the selective dimerization of 1,3-dienes with the simultaneous addition of nucleophiles, leading to valuable chemicals such as 1-octene, 1-octanol, and lactones. rsc.orgrsc.org Direct carbonylation processes enable the introduction of carbonyl, carboxyl, or ester groups onto 1,3-dienes. rsc.orgrsc.org Nickel(0)/phosphine catalyst systems have been used for the cyclodimerization of this compound to cyclooctadiene (COD), an intermediate for further transformations like hydroformylation to suberaldehyde or hydrogenation to cyclooctene (B146475) or cyclooctane. rsc.org

Recent advances include visible-light-induced palladium-catalyzed aminoarylation of butadienes, providing allylamines with high E-selectivity and excellent control over chemo-, regio-, and stereoselectivity. researchgate.net This process is consistent with a photoinduced radical cascade mechanism. researchgate.net Cobalt and chromium catalysts have been used for the allylation of aldehydes with dienes via a metal-hydride hydrogen atom transfer pathway, yielding homo-allyl alcohols with high diastereoselectivity. researchgate.net

Asymmetric Catalytic Additions to this compound (e.g., with Enamine Intermediates)

Asymmetric catalytic additions to this compound aim to create chiral centers in the product molecules with high enantioselectivity. This is an underdeveloped but active area of research. chinesechemsoc.orgresearchgate.net

One approach involves synergistic chiral primary amine/palladium catalysis for asymmetric C–C bond formation reactions of this compound via enamine intermediates. chinesechemsoc.orgresearchgate.netchinesechemsoc.org This dual catalysis system allows for tuning between addition and telomerization pathways by switching ligands and enables high enantioselective control for both processes. chinesechemsoc.orgresearchgate.netchinesechemsoc.org The reactions can be applied to substrates like α-branched aldehydes and β-ketoesters, leading to the formation of acyclic all-carbon quaternary stereocenters with high efficiency and selectivity. chinesechemsoc.orgresearchgate.netchinesechemsoc.org

The proposed catalytic cycles involve the formation of an enamine intermediate from the substrate and the chiral amine. chinesechemsoc.orgresearchgate.netacs.org A palladium-π-allyl complex is also generated. chinesechemsoc.orgresearchgate.net The enamine intermediate then couples with the palladium complex through a key intermediate involving all three catalyst components (chiral amine, palladium, and substrate). acs.org In the case of telomerization, the reaction can proceed through an oxidative coupling of two this compound molecules to form a bis-π-allylpalladium intermediate. chinesechemsoc.org

Asymmetric Diels-Alder reactions using chiral dienes derived from this compound, such as chiral 1-amino-3-siloxy-1,3-butadiene, have also been explored for the enantioselective synthesis of cyclic compounds. acs.org These cycloadditions can proceed with high facial selectivity, allowing for the preparation of substituted cyclohexenones with high enantiomeric excess. acs.org

Diels-Alder Cycloadditions of this compound

The Diels-Alder reaction is a pericyclic cycloaddition between a conjugated diene and a dienophile (an alkene or alkyne) to form a cyclohexene (B86901) or cyclohexadiene ring. libretexts.orglibretexts.orgucalgary.caic.ac.ukwikipedia.org this compound is a classic example of a diene in this reaction. libretexts.orgucalgary.caic.ac.uk This reaction is a powerful tool in organic synthesis due to its ability to form six-membered rings and control stereochemistry and regiochemistry. libretexts.orglibretexts.orgucalgary.cawikipedia.org The reaction typically proceeds through a concerted mechanism involving a cyclic transition state where two new sigma bonds and one new pi bond are formed simultaneously. libretexts.orglibretexts.orgucalgary.caic.ac.ukraco.cat

Regioselectivity and Stereoselectivity in Diels-Alder Reactions

Regioselectivity in Diels-Alder reactions refers to the preference for the formation of one constitutional isomer over others when both the diene and dienophile are unsymmetrical. wikipedia.orgwolfram.commasterorganicchemistry.com For this compound reacting with a substituted dienophile, two main regioisomers are possible depending on the orientation of the reactants in the transition state. masterorganicchemistry.com The regioselectivity is often explained by considering the frontier molecular orbitals (HOMO of the diene and LUMO of the dienophile) and the distribution of electron density. wikipedia.orgwolfram.com For example, with a 1-substituted diene like 1-methoxybutadiene reacting with a dienophile, the "ortho" product (1,2 relationship of substituents) is typically favored over the "meta" product (1,3 relationship). masterorganicchemistry.com

Stereoselectivity in Diels-Alder reactions relates to the formation of specific stereoisomers. The reaction is generally stereospecific with respect to both the diene and the dienophile, meaning the stereochemistry of the reactants is retained in the product. wikipedia.orgwolfram.com For the dienophile, a cis-substituted alkene will lead to a cis relationship of those substituents on the cyclohexene ring, while a trans-substituted alkene will result in a trans relationship. wolfram.com For the diene, the s-cis conformation is required for the reaction to occur. ucalgary.ca The relative stereochemistry between the substituents on the diene and dienophile in the product is also controlled, leading to endo or exo adducts. wikipedia.org The endo transition state, where substituents on the dienophile are oriented towards the pi system of the diene, is often kinetically favored, particularly for dienophiles with electron-withdrawing groups. ic.ac.ukwikipedia.orgresearchgate.net

Successive Diels-Alder Cycloadditions (e.g., to C60 Fullerenes)

This compound can undergo successive Diels-Alder cycloadditions with suitable dienophiles, including complex structures like C60 fullerenes. Fullerenes, with their delocalized π-electron system, can act as dienophiles in Diels-Alder reactions. nih.govresearchgate.netsemanticscholar.org

Successive Diels-Alder additions of this compound to C60 can lead to the formation of multiple adducts, potentially culminating in highly functionalized fullerenes. nih.govresearchgate.netscispace.comacs.org These reactions typically occur at the rsc.orgrsc.org bonds of C60. nih.govresearchgate.net Computational studies have explored the feasibility and regioselectivity of successive additions of this compound to C60 and its derivatives, such as Li⁺@C60. nih.govresearchgate.netscispace.comacs.org These studies provide insights into the energetic landscape and factors influencing the selectivity of multiple cycloadditions. nih.govresearchgate.netscispace.com While the first Diels-Alder addition to C60 is generally facile, the enthalpy barriers for successive additions can slightly increase, and the exothermicity may gradually diminish with each subsequent addition. nih.govacs.org The presence of encapsulated ions, like Li⁺ in Li⁺@C60, can influence the Diels-Alder reactivity and regioselectivity by affecting the electronic properties of the fullerene cage. nih.govresearchgate.netscispace.com

Theoretical Studies of Reaction Energetics and Barriers

Theoretical studies, employing methods such as Density Functional Theory (DFT) and ab initio calculations, have been extensively used to investigate the reaction energetics and barriers associated with this compound transformations. These computational approaches provide valuable insights into reaction pathways, transition states, and the relative stabilities of intermediates and products.

For instance, DFT calculations have been applied to study the hydrophosphination of this compound catalyzed by Cp₂EuH, revealing that the catalytic cycle is predicted to be efficient with minimal side reactions. rsc.org The preferred pathway involves the insertion of this compound into the Eu–H bond, followed by P–H activation. rsc.org

Theoretical methods have also been instrumental in understanding cycloaddition reactions involving this compound. Studies on the Diels−Alder cycloaddition of this compound to C₆₀ have utilized the AM1 semiempirical method to describe possible reaction pathways and determine enthalpy barriers. The enthalpy barrier for the initial cycloaddition is reported as 16.2 kcal/mol, increasing slightly with successive additions. acs.org Another theoretical study on the Diels-Alder reaction between this compound and ethylene (B1197577), using methods like RHF and CASSCF, found the concerted reaction to be about 5 kcal/mol more favorable than the biradical pathway. cdnsciencepub.com

Ab initio calculations, including coupled cluster theory and Møller–Plesset perturbation theory, have been employed to determine the structures and relative energies of the conformers of this compound, such as the s-trans, gauche, and s-cis forms, and to derive accurate torsional potentials and barriers for rotation around the single bond. nih.govaip.orgsci-hub.setandfonline.comresearchgate.net These studies have shown that the s-trans conformer is the most stable. sci-hub.setandfonline.comresearchgate.net The calculated torsional potentials and barrier heights show good agreement with experimental data. sci-hub.se

Theoretical studies have also explored the influence of substituents on the energetics of reactions involving butadiene derivatives, such as the hetero-Diels−Alder reaction of N,N-dimethyl-1-amino-3-methoxy-1,3-butadiene and acetone, where hydrogen-bond formation with solvent molecules can significantly decrease activation barriers. acs.org

Decomposition and Pyrolysis of this compound

The thermal decomposition and pyrolysis of this compound are complex processes that occur at high temperatures, leading to the formation of various smaller hydrocarbons and radical species. These reactions are significant in combustion chemistry and the formation of precursors to polycyclic aromatic hydrocarbons (PAHs). researchgate.netresearchgate.netpku.edu.cn

Thermal Decomposition Pathways (e.g., to Ethylene and Acetylene)

Thermal decomposition of this compound can proceed through several pathways. A major reaction channel, particularly at temperatures above approximately 1350 K, is the direct molecular elimination to form ethylene and acetylene (B1199291). researchgate.netresearchgate.netdtic.mil This pathway has been confirmed as a significant route during the thermal decomposition of this compound. researchgate.netdtic.mil

Another important process involves the isomerization of this compound to 1,2-butadiene (B1212224), followed by its subsequent decomposition. researchgate.netdtic.mil This decomposition of 1,2-butadiene primarily yields propargyl radicals (C₃H₃) and methyl radicals (CH₃). researchgate.netdtic.milacs.orgnih.gov The formation of these isomerization products can be characterized by long transients before reaching a steady state. researchgate.netdtic.mil

While the initial decomposition step was historically thought to involve C-C bond fission to produce two vinyl radicals (C₂H₃), this is now considered less likely based on newer data regarding the heat of formation of the vinyl radical. dtic.milcapes.gov.br Almost no vinyl radicals are produced through this direct pathway. researchgate.netdtic.mil

Other products observed during the pyrolysis of this compound can include C₃H₄, C₄H₄, and C₄H₅ species. researchgate.netacs.orgnih.gov The molecular elimination of ethene to form C₃H₄ and sigma bond homolysis producing C₄H₅ and CH₃ radicals are competitive pathways at temperatures above approximately 1200 K. researchgate.net

Isomerization Processes (e.g., to 1,2-Butadiene, Cyclobutene)

Studies have supported the mechanism of facile isomerization between C₄H₆ isomers, including this compound, 1,2-butadiene, and 2-butyne, at high temperatures and short reaction times. acs.orgnih.gov For example, the similar pyrolysis product distributions observed for these isomers on a microsecond time scale suggest rapid interconversion. acs.orgnih.gov

The isomerization of this compound to 1,2-butadiene is considered a primary initial step leading to the formation of radicals like CH₃ and C₃H₃. acs.orgnih.gov

Kinetic Studies and Rate Constant Determination for Decomposition

Kinetic studies of this compound decomposition have been conducted using various techniques, including shock tubes and flash pyrolysis, to determine rate constants and understand the temperature and pressure dependence of the reactions. researchgate.netresearchgate.netacs.orgumich.edudtic.milscilit.com

Determining accurate rate constants for the various decomposition and isomerization channels is essential for developing comprehensive kinetic models of this compound pyrolysis and combustion. researchgate.netpku.edu.cndtic.mildtic.mil Theoretical calculations, such as those based on transition state theory and variable reaction coordinate transition state theory, are used to compute rate constants, which are then compared with experimental data to validate and refine reaction mechanisms. pku.edu.cnresearchgate.net

Energy transfer effects are also considered in kinetic modeling, particularly in temperature regions where these effects are important, to accurately describe the decomposition process. researchgate.netdtic.mildtic.mil

Temperature Range (K)Rate Coefficient (s⁻¹)Reference
1411–18239.65 × 10⁹ e⁽⁻²⁴³³⁸/KT⁾ researchgate.netresearchgate.net

Note: K in the exponent represents the Boltzmann constant in units consistent with the activation energy.

Functionalization of this compound and Its Derivatives

Functionalization of this compound and its derivatives is an active area of research aimed at synthesizing valuable organic compounds with increased molecular complexity. researchgate.netresearchgate.net Compared to traditional synthesis methods, approaches utilizing photo/electrocatalysis offer environmentally friendly and milder strategies. researchgate.netresearchgate.net

Photo/Electrocatalysis in Butadiene Functionalization

Photoelectrocatalysis and photocatalysis have emerged as powerful tools for the functionalization of this compound. These methods utilize light energy or electrical energy, often in conjunction with catalysts, to drive chemical transformations. researchgate.netresearchgate.net

Recent advancements have demonstrated the application of photoredox catalysis, often merged with other catalytic systems like nickel or titanium catalysis, for the difunctionalization of this compound. acs.orgacs.orgdlut.edu.cn This approach allows for the construction of diverse allylic compounds. acs.orgdlut.edu.cn

One example is the redox-neutral 1,4-dicarbonfunctionalization of this compound achieved by combining photoredox and nickel catalysis. acs.org This method enables the synthesis of homoallyl amines and homoallylic alcohols from readily available C═X compounds and nucleophiles. acs.org

Titanium compounds, including TiO₂, organotitanium complexes like Cp₂TiCl₂ and CpTiCl₃, and TiCl₄, have shown utility in photocatalytic organic transformations involving this compound. rsc.org A synergistic strategy combining titanocene (B72419) and photoredox catalysis has been successfully applied to a radical three-component aldehyde allylation reaction involving diphenyl disulfide, this compound, and aldehydes. rsc.org The proposed mechanism involves the photolytic cleavage of diphenyl disulfide to generate thiyl radicals, which add to this compound, forming allyl radical intermediates. rsc.org These intermediates then engage in electron transfer with a Ti(III) species, producing allyl-Ti(IV) intermediates that react with aldehydes. rsc.org

Photocatalytic reactions of this compound over water-adsorbed titania have also been investigated. acs.org

Photoinduced palladium-catalyzed bisfunctionalization of butadienes with organic halides and nucleophiles is another emerging method for synthesizing functionalized alkenes. researchgate.net While significant progress has been made, achieving enantiocontrol and diastereocontrol in the bond-forming steps, which involve open-shell processes, remains a challenge. researchgate.net

The functionalization of this compound through photo/electrocatalytic methods represents a promising avenue for accessing complex molecular structures under mild conditions. researchgate.netresearchgate.net

Photoinduced Bisfunctionalization Reactions

Photoinduced bisfunctionalization reactions of this compound represent an emerging and attractive method for synthesizing versatile alkenes bearing various functional groups at the allylic position. researchgate.net This approach often involves visible-light irradiation and can be catalyzed by transition metals like palladium. researchgate.netacs.org

One notable example is the photoinduced palladium-catalyzed 1,4-dicarbofunctionalization of this compound with C–H bearing substrates, utilizing aryl bromide as a hydrogen atom transfer (HAT) reagent. This photocatalytic coupling process has been shown to yield functionalized oxindole (B195798) motifs with good yields and regioselectivity under mild conditions. The method demonstrates versatility with the addition of various C–H-bearing partners and oxindole substrates to both substituted and unsubstituted butadiene. acs.org

Another development in photoinduced bisfunctionalization is the visible-light-induced, three-component palladium-catalyzed 1,4-aminoarylation of butadienes. This reaction, involving aryl halides and aliphatic amines, affords allylamines with excellent E-selectivity and high control over chemo-, regio-, and stereoselectivity. Mechanistic investigations are consistent with a photoinduced radical Pd(0)-Pd(I)-Pd(II)-Pd(0) Heck-Tsuji–Trost allylation cascade. researchgate.net

Furthermore, photoinduced decatungstate anion-catalyzed 1,4-difunctionalization of this compound via C-H activation has been reported. nih.gov This three-component coupling strategy utilizes sodium decatungstate (NaDT) as a HAT photocatalyst and efficiently generates homoallylic amino acid esters with high atom economy under mild conditions, without the need for additional transition metal catalysts or external oxidants. nih.gov

Research also explores photoexcited palladium-catalyzed 1,2-biscarbonfunctionalization of 1,3-butadienes, particularly in asymmetric cascade reactions. researchgate.net Achieving enantiocontrol and diastereocontrol in the C-C or C-X bond formation steps in photoinduced bisfunctionalization has been a challenge due to the open-shell processes involved. researchgate.net However, progress is being made, with reports demonstrating asymmetric control in photoinduced bisfunctionalization of butadienes. researchgate.net

Cascade Reactions and Selective Functionalization

Cascade reactions and selective functionalization of this compound are crucial for constructing complex molecular structures efficiently. nih.govresearchgate.netsioc-journal.cn These reactions often involve multiple bond-forming events in a single process, leading to increased step economy. nih.govsioc-journal.cn

One area of focus is the catalytic functionalization of this compound with carbon electrophiles using homogeneous transition metal catalysts. jst.go.jp For instance, copper catalysts have been shown to catalyze internal carbon selective reductive alkylation of this compound with alkyl fluorides. jst.go.jp Nickel catalysts, on the other hand, have been employed in dimerization and alkylarylation reactions of this compound. jst.go.jp

Nickel-catalyzed multicomponent coupling reactions involving this compound have also been developed. nih.govacs.org A notable example is the nickel-catalyzed four-component carbonylation of this compound with arylboronic acids, alkyl bromides, and CO gas, providing an efficient method for synthesizing β,γ-unsaturated ketones with excellent 1,4-regioselectivity under mild conditions. nih.govacs.org Mechanistic studies for this reaction suggest a cascade involving transmetalation, CO migration, single electron transfer, radical trapping by butadiene, and isomerization. nih.govacs.org

Cascade reactions initiated by photoinduced processes are also being explored for the selective functionalization of this compound. researchgate.netresearchgate.net Defluorinative multicomponent cascade reactions of trifluoromethylarenes with this compound and various nucleophiles via photoexcited palladium catalysis have been reported. chemrxiv.orgacs.org This method allows for the modular synthesis of challenging molecular structures under mild conditions with broad functional group compatibility. chemrxiv.orgacs.org Studies have investigated the regioselectivity with different nucleophiles and substituted butadienes in these cascade reactions. chemrxiv.orgacs.org

Another approach involves the combination of radical thiol-ene chemistry with titanium(III) catalysis for the difunctionalization of this compound. dlut.edu.cn This method enables a three-component aldehyde allylation using this compound as an allyl group source under visible light, leading to the formation of allylic 1,3-thioalcohols with high regio- and diastereoselectivity. dlut.edu.cn The proposed mechanism involves the reaction of thiyl radicals with this compound to form allylic radicals, which then react with a titanium intermediate. dlut.edu.cn

The development of one-pot methods utilizing cascade reactions for the synthesis of 1,3-butadienes themselves has also received attention, offering convenient and atom-economical routes. sioc-journal.cn

Spectroscopic Analysis and Conformational Studies of 1,3 Butadiene

Vibrational Spectroscopy of 1,3-Butadiene (B125203)

Vibrational spectroscopy, including infrared and Raman techniques, is a powerful tool for probing the vibrational modes of this compound and distinguishing between its conformers.

High-Resolution Rotational-Vibrational Spectra

High-resolution infrared spectroscopy has been utilized to analyze the rotational structure within the vibrational bands of this compound. This provides detailed information about the molecular geometry and rotational constants of different conformers. Studies involving isotopic substitution, such as butadiene-1-¹³C₁, have aided in the analysis of rotational structure and the refinement of fundamental vibrational assignments. amazonaws.com High-resolution techniques, like cavity ring-down spectroscopy coupled with external cavity-quantum cascade lasers, are necessary to resolve the closely spaced and highly overlapped rotational-vibrational spectra of molecules like this compound in the gas phase. researchgate.net Analysis of such spectra can yield spectroscopic parameters and enable detailed ro-vibrational studies of specific spectral lines. researchgate.net

Infrared and Raman Spectroscopy in Gas Phase and Low-Temperature Matrices

Infrared and Raman spectroscopy in the gas phase and using low-temperature matrix isolation techniques are instrumental in identifying and characterizing the different conformers of this compound. The s-trans conformer is the most stable and prevalent form. tandfonline.com The less stable conformer, which exists at higher temperatures, has been investigated in the gas phase and through matrix isolation of the high-temperature vapor. tandfonline.com Gas-phase Raman spectra, particularly at elevated temperatures, provide direct observation of the Raman bands of the s-gauche conformer, complementing matrix isolation studies. researchgate.netnih.gov Low-temperature Ar matrices have been used to observe the infrared and Raman spectra of different deuterated isotopologues of this compound, providing valuable data for vibrational assignments and conformational analysis. researchgate.net

Conformational Analysis via Vibrational Frequencies (e.g., s-cis and gauche forms)

Vibrational frequencies obtained from IR and Raman spectroscopy are crucial for conformational analysis. The experimental vibrational frequencies of the s-trans conformer are well-established and used as a basis for theoretical calculations. acs.org Comparisons between experimental and theoretical vibrational frequencies of the s-cis and s-gauche rotamers help in determining their structures. acs.org While a planar s-cis structure might seem an obvious second conformation, experimental evidence strongly suggests that the high-energy conformer in the gas phase is nonplanar s-gauche. tandfonline.comacs.orgresearchgate.net A specific region in the gas-phase IR spectrum (720–790 cm⁻¹) has been identified where a band attributable solely to the s-gauche rotamer is expected. acs.org The observation of a band at 749.22 cm⁻¹ with a characteristic B contour in the medium- and high-resolution IR spectra of gas-phase this compound supports the presence of the s-gauche conformer. acs.org The energy difference between the s-trans and gauche forms has been determined through studies of torsional vibrations, with reported values around 1030-1080 cm⁻¹ (2.94-3.09 kcal/mol). nih.gov Theoretical calculations, including density functional theory and coupled-cluster methods, have been used to study the s-trans, s-cis, and gauche conformers and predict their vibrational frequencies, aiding in the assignment of experimental spectra and resolving ambiguities. researchgate.net

X-ray Absorption and Photoelectron Spectroscopy

X-ray spectroscopy techniques provide insights into the electronic structure and core-electron energy levels of this compound.

Carbon K-edge X-ray Absorption Spectroscopy (XAS)

Carbon K-edge X-ray Absorption Spectroscopy (XAS) is used to probe the transitions of core electrons to unoccupied molecular orbitals. High-resolution carbon K-edge XAS of gas-phase trans-1,3-butadiene has been studied. rsc.orgrsc.org The pre-edge region of the XAS spectrum shows complexity attributed to vibronic progressions associated with electronic transitions, primarily C 1s → π* excitations, as well as transitions to Rydberg states. rsc.org Theoretical analysis utilizing nuclear ensemble approaches and vibronic models are employed to simulate the spectroscopic observables in XAS. rsc.orgrsc.org

Resonant Auger Spectroscopy for Electronic State Deconvolution

Resonant Auger spectroscopy is a technique that can aid in the deconvolution of congested X-ray absorption spectra and provide information about the electronic and vibrational structure of molecules. semanticscholar.org By selectively exciting specific core-excited states, resonant Auger spectra can reveal the evolution of different electronic states. rsc.orgrsc.orgsemanticscholar.orgucl.ac.uk Studies on gas-phase trans-1,3-butadiene using resonant Auger spectroscopy across the first pre-edge band have shown a complex evolution of electronic states that are relatively well-localized on the edge or central carbon sites. rsc.orgrsc.orgucl.ac.uk This technique demonstrates sensitivity to the weighted contributions from multiple electronic states, assisting in the interpretation of complex absorption features. rsc.orgrsc.orgsemanticscholar.orgucl.ac.uk The deconvolution of the X-ray absorption spectrum of trans-1,3-butadiene with resonant Auger spectroscopy is a subject of ongoing research. rsc.orgsemanticscholar.orgucl.ac.ukelettra.eunlk.czscilit.net

Nuclear Ensemble and Vibronic Models for Spectroscopic Simulation

NEA is particularly valuable because the molecular geometry is not fixed but has a distribution around the equilibrium geometry due to zero-point energy and temperature. wikipedia.org Since photon absorption is considered an instantaneous process, excitation occurs from different geometries, leading to a dependence of the transition energy on nuclear coordinates. wikipedia.org NEA captures this effect by creating an ensemble of geometries that reflect this distribution. wikipedia.org While traditionally thousands of sampled configurations were needed for converged spectra, recent advancements, such as representative sampling techniques, aim to reduce the required sample size significantly. nih.gov

Vibronic models, often used in conjunction with NEA, are essential for understanding the coupling between electronic and vibrational states, which gives rise to the detailed structure observed in spectroscopic features. For this compound, detailed theoretical analysis utilizing nuclear ensemble approaches and vibronic models has been employed to simulate high-resolution carbon K-edge X-ray photoelectron, X-ray absorption, non-resonant, and resonant Auger spectra. epfl.chrsc.orgepfl.chrsc.orgucl.ac.uksemanticscholar.org These studies have shown that a combination of NEA and vibronically-resolved calculations can help understand the multiple electronic states and vibrational progressions that contribute to the X-ray absorption spectrum. rsc.orgsemanticscholar.org The resonant Auger spectra of trans-1,3-butadiene, for instance, reveal a complex evolution of different electronic states, and these features can be accurately simulated using nuclear ensemble methods and interpreted through population analysis. epfl.chrsc.orgepfl.chrsc.orgucl.ac.uk Vibronic activity has also been analyzed in the electronic transitions of this compound using observed spectral structure and Raman band intensities. researchgate.net

Conformational Sensitivity in this compound Derivatives (e.g., Tetraphenyl-1,3-butadienes)

Conformational sensitivity plays a significant role in the photophysical properties of this compound derivatives, particularly in molecules with bulky substituents like tetraphenyl-1,3-butadienes (TPBs). These organic dyes exhibit properties that are highly dependent on their molecular conformation and the surrounding environment. sciengine.com The presence of phenyl groups attached to the butadiene backbone introduces significant steric interactions and allows for substantial torsional motion around the single bonds.

Studies on TPB derivatives have demonstrated their sensitive conformational properties, where changes in conformation can lead to alterations in emission wavelengths. sciengine.comacs.org Single-crystal analysis of TPBs has revealed that the phenyl groups, particularly those at the 4-position of the this compound core, contribute to this conformational sensitivity. sciengine.comacs.org The ability of these molecules to change their emission characteristics in different states makes them useful for probing weak interactions at the molecular level. sciengine.com

Aggregation-Induced Emission (AIE) Characteristics

A notable phenomenon observed in many TPB derivatives is Aggregation-Induced Emission (AIE). sciengine.comacs.orgresearchgate.netresearchgate.net Unlike traditional fluorescent molecules that suffer from aggregation-caused quenching (ACQ), AIEgens show enhanced emission in the aggregated state or solid form. scispace.com This behavior is often attributed to the restriction of intramolecular motions (RIM) in the aggregated state. researchgate.netscispace.com In solution, the facile rotation of phenyl rings and other intramolecular vibrations provides non-radiative decay pathways, leading to weak or negligible emission. However, upon aggregation, these intramolecular rotations and vibrations are physically restricted due to steric hindrance and rigidification of the molecular structure, thereby suppressing non-radiative decay and enhancing radiative emission. researchgate.netscispace.com

TPB derivatives, with their propeller-like structures and bulky phenyl groups, are classic examples of AIE systems. researchgate.netscispace.com The restricted intramolecular rotation (RIR) process in the aggregated state significantly enhances their fluorescence. researchgate.net Studies have shown a drastic change in the maximum emission wavelength of TPBs as the fraction of a poor solvent (like water in a THF/water mixture) increases, indicating the onset of aggregation and the associated AIE effect. sciengine.com

Structural Contributions to Conformational Dynamics

The specific structural arrangement of substituents in this compound derivatives dictates their conformational dynamics and, consequently, their photophysical behavior. In TPBs, the phenyl groups attached to the butadiene core are not coplanar with the butadiene double bonds due to steric repulsion. This leads to a twisted conformation. The degree of twisting and the dynamic motion of these phenyl rings are crucial for understanding their spectroscopic properties and AIE characteristics.

Single-crystal analyses provide insights into the solid-state conformation and molecular packing, which are directly related to the restricted intramolecular motions responsible for AIE. acs.org Even relatively small differences in dihedral angles between phenyl rings and the butadiene backbone in different crystal forms of a TPB derivative can lead to different emission colors. acs.org This highlights the sensitivity of emission to subtle structural variations and conformational dynamics in the solid state.

The presence and position of substituents significantly influence the potential energy surface and the available non-radiative decay pathways. For example, comparing the dynamics of diphenylbutadiene (DPB), 1,1,4,4-tetraphenyl-1,3-butadiene (B72080) (TPB), and 1,1,4,4-tetraphenyl-2-methyl-1,3-butadiene (TPMB) reveals the impact of steric effects on excited-state dynamics. ucla.edu The rich dynamics observed in TPMB, attributed to the interplay of steric interactions from the methyl group and solvent friction, demonstrate the sensitivity of potential energy surfaces to molecular geometry and environment. ucla.edu

Computational Chemistry and Theoretical Modeling of 1,3 Butadiene Reactivity

Quantum Chemical Studies of Electronic States and Conformations

Quantum chemical calculations provide detailed information about the electronic structure and stable geometries of 1,3-butadiene (B125203), including its different conformers and excited states.

Ab Initio and Density Functional Theory (DFT) Calculations

Ab initio methods, such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CCSD(T)), along with Density Functional Theory (DFT) methods like B3LYP, are widely used to study the ground state properties and conformations of this compound. These methods are employed to determine optimized geometries, relative energies of conformers, and torsional potentials. swinburne.edu.auresearchgate.netresearchgate.netsci-hub.se

Studies have shown that this compound primarily exists as two stable conformers: the s-trans conformation, which is the most stable, and the s-gauche conformation, a local minimum structure. swinburne.edu.auresearchgate.net The s-trans conformer has C2h symmetry, while the s-gauche conformer has C2 symmetry. swinburne.edu.au The energy difference between the s-trans and s-gauche conformers and the barrier to rotation around the central C-C bond have been calculated using various levels of theory and basis sets. swinburne.edu.auresearchgate.netresearchgate.netsci-hub.se DFT methods have been observed to consistently predict higher trans-gauche barriers compared to ab initio models. swinburne.edu.au

Detailed geometrical parameters, such as bond lengths and angles, for the s-trans and s-gauche conformers have been determined through these calculations and compared with experimental data. swinburne.edu.au For instance, the central C-C single bond length in this compound is found to be shorter than a typical alkane C-C single bond, indicating its partial double bond character due to conjugation. swinburne.edu.au

Multireference Configuration Interaction (MRCI) Frameworks for Excited States

Studying the excited electronic states of conjugated systems like this compound often requires methods capable of accurately describing multiconfigurational character. Multireference Configuration Interaction (MRCI) frameworks are particularly well-suited for this purpose. aip.orgresearchgate.netlboro.ac.uk These methods account for electron correlation effects that are crucial for describing the complex nature of excited states, including valence and Rydberg states. researchgate.netaip.org

MRCI calculations have been employed to compute the vertical excitation energies for both singlet and triplet valence and Rydberg states of trans-1,3-butadiene. researchgate.netaip.org These studies involve selecting configurations based on perturbative criteria and treating the most important contributions variationally. aip.org The results obtained from MRCI calculations show good agreement with experimental and other theoretical values for low-lying electronic states, aiding in the assignment of experimental spectra. aip.orgresearchgate.net

Analysis of Low-Lying Electronic States (e.g., Singlet and Triplet States)

Computational methods are extensively used to investigate the low-lying singlet and triplet electronic states of this compound. These states are crucial for understanding its spectroscopic properties and photochemical behavior. The ground electronic state of the s-trans conformer is the X ¹Ag state. swinburne.edu.au

Calculations have identified several low-lying excited states, including the 1 ³Bu, 1 ³Ag, 2 ¹Ag, and 1 ¹Bu valence excited states. aip.orgresearchgate.netaip.org The nature of these states can vary, with some being predominantly covalent and others having significant ionic or Rydberg character. aip.org

Studies using methods like MRCI, CASSCF, and DFT-SSMRPT (DFT-based State-Specific Multireference Perturbation Theory) have provided insights into the ordering and character of these states. researchgate.netaip.orgaip.orgnih.gov For instance, the relative ordering of the low-lying ¹Bu and ²Ag states has been a subject of significant theoretical investigation, and computational results help to clarify their positions. researchgate.netaip.orgaip.orgnih.gov The energy gap between close low-lying singlet and triplet states can also be accurately determined using these computational approaches. aip.orgaip.orgnih.gov

Reaction Pathway and Mechanism Elucidation

Computational methods are indispensable for mapping out reaction pathways, identifying transition states, and understanding the mechanisms of reactions involving this compound.

Transition State Theory and Energetic Span Analysis

Transition State Theory (TST) is a fundamental framework used in computational chemistry to calculate reaction rates by characterizing the transition state, the highest energy point along the reaction pathway. rsc.orgstackexchange.com For reactions involving this compound, TST calculations help determine activation energies and pre-exponential factors, providing insights into reaction kinetics. rsc.orgrsc.org

Energetic Span Analysis is a concept derived from TST that helps identify the turnover-determining intermediate (TDI) and turnover-determining transition state (TDTS) in a catalytic cycle. chemrxiv.orgchemrxiv.orgresearchgate.netaiche.orgrsc.orgresearchgate.net This analysis is particularly useful for complex catalytic conversions of this compound precursors, such as the conversion of ethanol (B145695) to this compound. chemrxiv.orgchemrxiv.orgresearchgate.netaiche.orgrsc.orgresearchgate.net By analyzing the free energy landscape of different reaction pathways, the energetic span can estimate the theoretical maximum turnover frequency. chemrxiv.orgchemrxiv.orgresearchgate.netaiche.orgrsc.orgresearchgate.net

Microkinetic Modeling of Catalytic Conversions

Microkinetic modeling complements TST and energetic span analysis by providing a more comprehensive picture of reaction kinetics under realistic conditions. chemrxiv.orgchemrxiv.orgresearchgate.netaiche.orgrsc.orgresearchgate.net These models consider the interplay between multiple reaction pathways, surface coverage effects, and the influence of gas-phase species. chemrxiv.orgchemrxiv.orgresearchgate.netaiche.orgrsc.orgresearchgate.net

For catalytic conversions involving this compound, microkinetic models built upon first-principles calculations can simulate the reaction network and predict turnover frequencies and product selectivities. chemrxiv.orgchemrxiv.orgresearchgate.netaiche.orgrsc.orgresearchgate.net They can account for factors not fully captured by energetic span analysis alone, such as surface poisoning and the impact of adsorption/desorption equilibria on the availability of reaction intermediates. chemrxiv.org

Microkinetic analysis of ethanol conversion to this compound on catalysts like MgO has revealed that the turnover obtained can be significantly lower than predicted solely from the free energy landscape due to kinetic limitations. chemrxiv.orgresearchgate.netrsc.org These models can also help identify how the rate-limiting step might change with temperature or catalyst properties, aiding in the design of improved catalysts. researchgate.netaiche.org

Computational studies combining energetic span and microkinetic analysis offer a powerful approach to investigate complex catalytic systems involving this compound, helping to reconcile conflicting experimental observations and providing guidance for optimizing reaction conditions and catalyst design. chemrxiv.orgrsc.org

"Dark" Photochemistry Mechanisms and Chemiexcitation Studies

"Dark" photochemistry refers to photochemical phenomena that occur without direct light absorption, often induced by chemical energy transfer or chemiexcitation rsc.orgresearchgate.net. Studies on this compound's dark photochemistry often involve investigating molecules like Dewar dioxetane, which can be viewed as a combined structure of 1,2-dioxetane (B1211799) and this compound rsc.orgresearchgate.netdiva-portal.org. The thermal decomposition of the dioxetane moiety in Dewar dioxetane can lead to the chemiexcitation of the this compound portion, triggering its photo-isomerization channel rsc.orgresearchgate.netdiva-portal.org.

Theoretical studies utilizing multi-reference multiconfigurational quantum chemistry methods and accurate reaction-path computational strategies have been employed to understand these processes rsc.orgresearchgate.net. These studies determine the reaction coordinates for successive events: the decomposition of the dioxetane, non-adiabatic energy transfer from the ground to an excited state, and the subsequent non-radiative decay of the this compound group rsc.orgresearchgate.net. This computational approach is valuable for studying chemically-induced excited-state chemistry, especially for short-lived species that are challenging to study experimentally rsc.orgresearchgate.net. Such mechanisms are relevant for understanding processes that might occur in biological systems in the absence of light, enabling reactions typically associated with photo-induced phenomena rsc.orgresearchgate.net.

Ozonolysis Reaction Mechanisms (e.g., Cycloaddition-Elimination)

The ozonolysis of this compound, the reaction with ozone (O₃), proceeds through a cycloaddition-elimination mechanism researchgate.netrsc.org. Ozone is a 1,3-dipole that undergoes a [4s + 2s] cycloaddition with alkenes msu.eduaakash.ac.in. The initial step involves the cycloaddition of ozone to the double bond of this compound, forming a primary ozonide, also known as a molozonide msu.eduaakash.ac.in. Molozonides are highly unstable and rapidly decompose msu.edu.

The decomposition of the molozonide typically follows the Criegee mechanism, involving a concerted cycloreversion that yields a carbonyl fragment and a zwitterionic species referred to as a carbonyl oxide or Criegee intermediate rsc.orgmsu.edu. Theoretical studies on the reaction of ozone with both cis- and trans-1,3-butadiene have investigated these mechanisms computationally researchgate.net. These studies, often performed at levels such as B3LYP/6–311G(d,p) and CCSD(T)/6–311G(d,p), explore the potential energy surfaces and identify favorable product pathways researchgate.net. For instance, the reaction of ozone with cis-1,3-butadiene can lead to several products, including isomers of CH₂CHCHOO and H₂CO, with calculated barriers for their formation researchgate.net. Similarly, the reaction with trans-1,3-butadiene involves initial cycloaddition products that fragment into various favorable products with similar calculated barriers researchgate.net.

The Criegee intermediate is a reactive species that can undergo further reactions, including cycloaddition to carbonyl compounds to form more stable ozonides (Staudinger ozonides) msu.edu. Alternatively, in the presence of protic solvents like alcohols, the Criegee intermediate can be trapped msu.edu. Calculations indicate that the activation energy for the cycloreversion of the molozonide is relatively low msu.edu. An alternative cleavage involving the weak O-O bonds in the molozonide, leading to diradical intermediates, is also possible msu.edu.

Molecular Dynamics and Simulation Approaches

Molecular dynamics (MD) simulations are powerful tools for studying the dynamic behavior of molecules, including this compound, in various environments. These simulations solve the classical Newtonian equations of motion to track the movement of atoms and molecules over time pnas.org.

MD simulations have been used to study the dynamics of this compound molecules adsorbed in materials like Na-Y zeolite aps.orgresearchgate.netaps.org. These studies can provide insights into the translational and rotational motion of this compound within confined spaces aps.orgresearchgate.netaps.org. For example, MD simulations have shown that the translational motion of this compound in Na-Y zeolite occurs on different time scales, with one time scale aligning with experimental quasielastic neutron scattering (QENS) measurements aps.orgresearchgate.netaps.org. The translational motion has been found to involve discrete jumps aps.orgresearchgate.net.

Comparisons of diffusion coefficients obtained from MD simulations for this compound and other hydrocarbons in Na-Y zeolite have shown that this compound diffuses slower than acetylene (B1199291) but faster than propane (B168953) aps.orgresearchgate.netaps.org. The rotational motion of this compound in this environment has been found to be isotropic, with a smaller rotational diffusion coefficient compared to propane, which is attributed to this compound's larger inertia aps.orgresearchgate.netaps.org.

Nonadiabatic molecular dynamics methods have also been applied to study the photoreaction of s-cis-1,3-butadiene, examining the dynamic factors influencing product distribution oup.com. These simulations investigate the relaxation pathways through conical intersections and the subsequent formation of various products, including isomers, cyclobutene, and bicyclobutane oup.com. The product ratios can be understood in terms of the allowed range of dihedral angles at conical intersections oup.com.

Environmental Chemistry and Atmospheric Fate of 1,3 Butadiene

Atmospheric Degradation Pathways of 1,3-Butadiene (B125203)

The primary removal processes for this compound in the troposphere involve reactions with hydroxyl (OH) radicals during the daytime, nitrate (B79036) (NO3) radicals during the nighttime, and tropospheric ozone (O3). acs.orgresearchgate.netuobaghdad.edu.iq Photo-initiated reactions also play a significant role in its atmospheric destruction. cdc.govcdc.gov

Reactions with Hydroxyl (OH) Radicals

The reaction with hydroxyl radicals is considered the dominant pathway for the atmospheric removal of this compound during daylight hours. cdc.govacs.orgresearchgate.net This reaction proceeds primarily via the addition of the OH radical to the double bonds. researchgate.netrsc.org Studies have investigated the kinetics and products of this reaction under various conditions. The rate constant for the reaction of OH with this compound at room temperature has been reported to be approximately 6.98 x 10⁻¹¹ cm³ molecule⁻¹ s⁻¹. researchgate.net This reaction is relatively fast, contributing to a calculated atmospheric half-life of approximately 6 hours. cdc.govcdc.gov

The reaction of this compound with OH radicals in the presence of nitrogen oxides (NOx) yields a variety of products, including acrolein, formaldehyde (B43269), furan (B31954), and organic nitrates. acs.orgosti.govresearchgate.netcopernicus.orgacs.orgnih.gov Specific product yields have been quantified in laboratory studies. For instance, reported yields from the OH-initiated reaction include formaldehyde (0.64 ± 0.08), acrolein (0.59 ± 0.06), 4-hydroxy-2-butenal (0.23 ± 0.10), furan (0.046 ± 0.014), and organic nitrates (0.06 ± 0.02). researchgate.netacs.orgnih.gov These products account for a significant portion of the reacted carbon. researchgate.netnih.gov

Data on product yields from the reaction of OH radicals with this compound:

ProductYield (± uncertainty)Source
Formaldehyde0.64 ± 0.08 researchgate.netacs.orgnih.gov
Acrolein0.59 ± 0.06 researchgate.netacs.orgnih.gov
4-hydroxy-2-butenal0.23 ± 0.10 researchgate.netacs.orgnih.gov
Furan0.046 ± 0.014 researchgate.netacs.orgnih.gov
Organic nitrates0.06 ± 0.02 researchgate.netacs.orgnih.gov

Reactions with Nitrate (NO3) Radicals

Nitrate radicals are important oxidants in the atmosphere, particularly during nighttime when OH radical concentrations are low due to the absence of sunlight. acs.orgnih.gov The reaction of this compound with NO3 radicals is also a significant removal pathway, especially in urban areas. cdc.govacs.org This reaction primarily leads to the formation of organic nitrates. acs.orgosti.gov

Studies using techniques such as gas chromatography and mass spectrometry have identified various products from the NO3 radical-initiated reaction, including acrolein, 1,2-epoxy-3-butene, unsaturated C4-hydroxycarbonyls, hydroxynitrates, carbonyl nitrates, and nitrooxyhydroperoxides. acs.orgosti.gov

Reactions with Tropospheric Ozone (O3)

This compound reacts with tropospheric ozone through a process known as ozonolysis. cdc.govacs.orguobaghdad.edu.iq This reaction involves the addition of ozone to the double bonds, forming unstable ozonides that rapidly decompose. oup.com The reaction with ozone is considered a significant atmospheric loss process for this compound. cdc.gov

The ozonolysis of this compound yields various products, including acrolein, formaldehyde, and 1,2-epoxy-3-butene. copernicus.orgresearchgate.net The formation of OH radicals has also been observed as a product of this reaction. researchgate.nettandfonline.com Reported formation yields from the reaction with ozone include acrolein (52 ± 7)%, 1,2-epoxy-3-butene (3.1 ± 0.5)%, and OH radicals (13 ± 3)%. researchgate.net

Data on product yields from the reaction of ozone with this compound:

ProductYield (%)Source
Acrolein52 ± 7 researchgate.net
1,2-Epoxy-3-butene3.1 ± 0.5 researchgate.net
OH radicals13 ± 3 researchgate.net

Photo-initiated Reactions and Photodissociation Cross Sections

This compound is expected to undergo rapid destruction primarily through photo-initiated reactions in the atmosphere. cdc.govcdc.gov While direct photodissociation of this compound in the troposphere is generally considered less significant compared to reactions with oxidants, photo-initiated reactions involving other atmospheric species contribute to its degradation. cdc.govresearchgate.net The photooxidation of this compound in the presence of NOx, for example, leads to the formation of numerous oxygenated products and contributes to SOA formation. copernicus.orgcopernicus.orgmendeley.comdntb.gov.uaresearchgate.net

Formation of Secondary Organic Aerosols (SOA) from this compound Oxidation

The atmospheric oxidation of this compound contributes to the formation of secondary organic aerosols (SOA). epa.govichf.edu.plcopernicus.orgmendeley.comdntb.gov.uaresearcher.life SOA is formed when volatile organic compounds (VOCs) are oxidized in the atmosphere, producing less volatile compounds that can condense onto existing particles or form new particles. copernicus.org Studies have shown that this compound photooxidation in the presence of NOx can be a source of SOA in urban air. copernicus.orgresearcher.life

More than 50 oxygenated products have been identified from the photooxidation of this compound, including oxygenated organics, organosulfates (OSs), peroxyacetyl nitrate (PAN), acyl peroxy nitrate (APAN), glyoxal, formaldehyde, and acrolein. copernicus.orgcopernicus.org Some of these products, such as glyceric acid, tartronic acid, threonic acid, tartaric acid, and organosulfates, have been detected in ambient PM2.5 samples, suggesting that this compound can contribute to ambient aerosol formation. copernicus.orgmendeley.comresearchgate.net Oligoesters have also been identified as a major fraction of SOA products from conjugated dienes like this compound. researcher.life

The average laboratory SOA yield measured in some studies for this compound photooxidation has been reported in the range of 0.025 ± 0.011, consistent with other literature values. mendeley.com

Influence of Seed Aerosol Acidity and Relative Humidity on SOA Composition

The formation and composition of SOA from this compound oxidation are influenced by atmospheric conditions, including seed aerosol acidity and relative humidity (RH). ichf.edu.plcopernicus.orgcopernicus.orgresearchgate.net

Studies have shown that SOA mass and the abundance of most SOA products are higher under acidified seed conditions compared to non-acidified conditions. copernicus.orgcopernicus.org SOA mass and product formation have also been observed to increase with increasing acidity of the aerosol aqueous phase in experiments with acidified seeds. copernicus.org This suggests that acidic conditions can enhance the formation of SOA from this compound photooxidation. d-nb.info The observed acid sensitivity for this compound SOA formation, measured as the percent increase in secondary organic carbon (SOC) per unit increase in acidity, has been reported to be approximately 0.11 % SOC increase per nmol m⁻³ increase in H⁺. d-nb.info

Relative humidity also plays a significant role. SOA mass and most SOA products formed from this compound photooxidation have been found to decrease with increasing RH. copernicus.orgcopernicus.org The photochemical reactivity of this compound in these systems has also been observed to decrease with increasing RH. copernicus.orgresearchgate.net Increasing absolute humidity from 2 to 12 g m⁻³ has been shown to reduce the this compound SOA yield by 45%. d-nb.info While the concentrations of most detected compounds and the total yields of SOC decreased with increasing RH, particularly with acidic seeds, the increase in liquid water content of the aerosol system did not promote the formation of organosulfates, nitrooxy- and nitrosooxy- organosulfates from this compound. ichf.edu.pl However, under acidic conditions and low RH levels, the formation of products containing sulfate (B86663) moieties was enhanced compared to non-acidic conditions at the same RH. ichf.edu.pl

These findings highlight the complex interplay between gas-phase oxidation, aerosol-phase processes, seed aerosol acidity, and relative humidity in determining the yield and chemical composition of SOA formed from this compound in the atmosphere.

Identification of Gas and Particle Phase Products from Photooxidation

The photooxidation of this compound in the atmosphere leads to the formation of numerous gas and particle-phase products. Studies using techniques like gas chromatography, Fourier transform infrared (FT-IR) absorption spectroscopy, and atmospheric pressure ionization tandem mass spectrometry (API-MS) have been employed to identify and quantify these products. acs.org

In the presence of OH radicals and nitrogen monoxide (NO), key products identified include acrolein, formaldehyde, and furan. acs.org Organic nitrates, such as the hydroxynitrate HOCH₂CH=CHCH₂ONO₂ and its isomers, have also been observed. acs.org Additionally, hydroxycarbonyls with the formula C₄H₆O₂, attributed to HOCH₂CH=CHCHO and/or its isomers, have been detected. acs.org

The reaction initiated by NO₃ radicals primarily yields organic nitrates. acs.org Acrolein, 1,2-epoxy-3-butene, and unsaturated C₄-hydroxycarbonyls, hydroxynitrates, carbonyl nitrates, and nitrooxyhydroperoxides have been identified as products of the NO₃ radical-initiated reaction. acs.org Acrolein, formaldehyde, and furan are also quantified from the NO₃ radical reaction. acs.org

Smog chamber experiments investigating the photooxidation of this compound in the presence of hydrogen peroxide (H₂O₂) or NOx have identified over 60 oxygenated organic compounds in both gas and particle phases. dntb.gov.uaresearchgate.net Among the identified organic monomers in the particle phase are glyceric acid, d-threitol, erythritol, d-threonic acid, meso-threonic acid, erythrose, malic acid, and tartaric acid. dntb.gov.uaresearchgate.net Carbonyl compounds such as glycolaldehyde, glyoxal, acrolein, malonaldehyde, glyceraldehyde, and peroxyacryloyl nitrate (APAN) were also identified. dntb.gov.uaresearchgate.net Some of these compounds have been found in ambient PM₂.₅ samples, suggesting they could serve as organic markers for this compound. dntb.gov.uaresearchgate.net Oligoesters formed through esterification reactions between compounds with alcoholic and acidic groups have been detected in the aerosol phase. dntb.gov.uaresearchgate.net

The chemical composition and mass of secondary organic aerosol (SOA) formed from this compound photooxidation are influenced by factors such as relative humidity (RH) and the acidity of seed aerosols. copernicus.orgcopernicus.orgdoaj.org Higher SOA mass and most SOA products have been observed under acidified seed conditions where aerosol particles are deliquescent, compared to non-acidified conditions where particles are solid. copernicus.orgdoaj.org SOA mass and product formation tend to increase with the acidity of the aerosol aqueous phase and decrease with increasing RH. copernicus.orgdoaj.org

Modeling of this compound in Atmospheric Environments

Atmospheric models are crucial tools for understanding the behavior and fate of this compound and its transformation products.

Community Multiscale Air Quality (CMAQ) Modeling

The Community Multiscale Air Quality (CMAQ) modeling system is a comprehensive tool used to simulate air quality, including hazardous air pollutants like this compound. epa.govnih.gov CMAQ includes explicit representation of this compound and its reactions within its gas-phase chemical mechanisms, such as SAPRC07TB and updated CB05. nih.govcmascenter.org These mechanisms incorporate updated information on organic and inorganic reactions relevant to atmospheric kinetics. cmascenter.org

CMAQ simulations have been used to model the concentrations of this compound and its products, such as formaldehyde and acrolein, over regions like the continental United States. researchgate.net These models predict that photochemical production in the atmosphere significantly contributes to the ambient concentrations of formaldehyde and acrolein. researchgate.net While modeling results generally reproduce the episodic and seasonal behavior of pollutant concentrations, they can show a tendency towards underprediction for this compound, potentially due to differences in oxidant generation compared to other mechanisms. researchgate.net

Infrared Spectral Radiance Simulation for Space-based Detection

Space-based infrared detection offers a potential method for monitoring atmospheric this compound concentrations and distributions globally. mdpi.comresearchgate.net This approach relies on the characteristic infrared spectral radiance of this compound. mdpi.comresearchgate.net Modeling of infrared spectral radiance is performed using absorption cross-section data, often from databases like HITRAN. mdpi.com

Simulating infrared space-based detection involves coupling the simulated infrared spectral radiance of this compound with models of Earth's background radiance and atmospheric transmittance. mdpi.comresearchgate.netresearchgate.net Radiative transfer models and atmospheric profiles (temperature, pressure, water vapor, ozone) from satellite sensor data are used to simulate atmospheric transmittance and background radiance. mdpi.comresearchgate.netresearchgate.net The detectability of this compound is then analyzed using metrics like the signal-to-clutter ratio (SCR). mdpi.comdntb.gov.ua

Sensitivity Analysis of Detection Bands for Remote Sensing

Sensitivity analysis is performed to identify the optimal infrared bands for space-based detection of this compound. mdpi.comresearchgate.netdntb.gov.ua Studies have shown that this compound exhibits absorption effects in space-based infrared detection. mdpi.comresearchgate.net Analysis of different spectral bands indicates that narrow bands offer better detectability compared to wider bands. mdpi.comresearchgate.net Specifically, the narrow bands of 9.8–10.0 μm and 10.9–11.1 μm have shown better detectability than the wide band of 9.0–12.0 μm. mdpi.comresearchgate.net The 10.9–11.1 μm band is considered a better detection band for this compound than other tested bands. mdpi.comresearchgate.net This is because, in wider bands, the spectral radiance of this compound can be obscured by the atmospheric background, leading to lower detectability. mdpi.com Selecting appropriate bands for detection also requires considering the interference from other major atmospheric gases like O₂ and CO₂. mdpi.com

Environmental Transformation Products and Intermediates

The atmospheric transformation of this compound results in the formation of various products and intermediates through reactions with atmospheric oxidants. who.intepa.gov The primary transformation products are formaldehyde and acrolein. epa.gov

Formation of Acrolein, Formaldehyde, and Furan

Acrolein, formaldehyde, and furan are key products formed from the atmospheric oxidation of this compound, particularly through reactions initiated by OH radicals. acs.orgwho.intcanada.caepa.gov

Studies have quantified the formation yields of these products from the OH radical-initiated reaction of this compound. Acrolein and formaldehyde are formed with significant yields. acs.orgepa.gov For instance, molar yields of 58% for acrolein and 62% for formaldehyde have been reported from the reaction of this compound with OH radicals in the atmosphere. epa.gov Another study reported yields of 0.58 ± 0.04 for acrolein and 0.62 ± 0.05 for formaldehyde from the OH radical-initiated reaction. acs.org Furan is also formed, albeit with a lower yield, reported as 0.03–0.04 from the OH radical-initiated reaction. acs.org

The formation of acrolein also occurs during the ozonolysis of this compound, with a reported yield of 52 ± 7%. copernicus.org

These transformation products, particularly acrolein and formaldehyde, are themselves significant atmospheric pollutants. epa.gov

Formation Yields from OH Radical-Initiated Reaction acs.org

ProductYield (± Standard Deviation)
Acrolein0.58 ± 0.04
Formaldehyde0.62 ± 0.05
Furan0.03 – 0.04
Organic Nitrates0.07 ± 0.03

Organic Nitrate Formation

The reaction of this compound with atmospheric radicals, particularly in the presence of nitrogen oxides (NOx), can lead to the formation of organic nitrates. Organic nitrates (RONO₂) are formed through a minor branching pathway in the reaction of peroxy radicals with nitric oxide (NO). caltech.eduescholarship.orgresearchgate.netpurdue.edu This process is significant as it affects the atmospheric lifetime of NOx and influences tropospheric ozone formation. caltech.eduescholarship.orgpurdue.edu

Studies have identified organic nitrates as products of the reaction between this compound and OH radicals in the presence of NO. researchgate.netacs.org The estimated yield of organic nitrates from the OH radical-initiated reaction of this compound is approximately 0.06 to 0.07. researchgate.netacs.org Analyses using techniques such as atmospheric pressure ionization tandem mass spectrometry (API-MS) suggest that these organic nitrates are predominantly hydroxynitrates, such as HOCH₂CH=CHCH₂ONO₂ and its isomers. acs.orgosti.gov

Organic nitrates are also major products of the reaction between this compound and NO₃ radicals, which is a significant removal pathway for this compound during the nighttime. acs.orgepa.govuobaghdad.edu.iqosti.gov API-MS analyses of the products from the NO₃ radical-initiated reaction indicate the formation of various organic nitrates, including hydroxynitrates, carbonyl nitrates, and nitrooxyhydroperoxides. acs.orgosti.gov

The formation of organic nitrates from alkenes like this compound is a radical-terminating step that competes with the formation of ozone. escholarship.orgpurdue.edu The yield of organic nitrates from alkene oxidation can be influenced by factors such as the structure of the alkene and the atmospheric conditions, including the concentration of NOx. caltech.edupurdue.edu

Epoxide and Diol Metabolites (e.g., 1,2-epoxy-3-butene, 1,2:3,4-diepoxybutane)

The atmospheric oxidation of this compound can also lead to the formation of epoxide and diol metabolites. Key epoxide products include 1,2-epoxy-3-butene (also known as butadiene monoxide or 3,4-epoxy-1-butene) and 1,2:3,4-diepoxybutane (also known as butadiene diepoxide). acs.orgepa.govcopernicus.orgresearchgate.net

1,2-Epoxy-3-butene has been identified as a product of the reaction of this compound with ozone. researchgate.net Studies have reported a formation yield of approximately 3.1% for 1,2-epoxy-3-butene from the gas-phase reaction of ozone with this compound under atmospheric conditions. researchgate.net This epoxide can undergo further reactions in the atmosphere. The rate coefficient for the gas-phase reaction of 1,2-epoxy-3-butene with ozone has been measured. researchgate.net

1,2:3,4-Diepoxybutane is another epoxide product that can be formed during the atmospheric transformation of this compound. epa.govcopernicus.org It is a diepoxide containing two reactive epoxide rings. wikipedia.orgnih.gov While the search results primarily discuss its formation as a metabolite of this compound in biological systems and its genotoxicity researchgate.netacs.orgnih.govnih.gov, its presence as a transformation product in the atmosphere from this compound oxidation is also noted epa.govcopernicus.org.

The formation of epoxides from the atmospheric oxidation of this compound contributes to the suite of oxygenated organic compounds present in the gas and particle phases. mendeley.comcopernicus.orgresearchgate.netcopernicus.org These oxygenated products can further react or partition to the aerosol phase, contributing to secondary organic aerosol formation. mendeley.comcopernicus.orgresearchgate.netcopernicus.orgsemanticscholar.org

Research utilizing techniques such as gas chromatography-mass spectrometry (GC-MS) and high-performance liquid chromatography (HPLC) has identified numerous oxygenated organic compounds from the photooxidation of this compound, including carbonyls, acids, and polyols, alongside epoxides. mendeley.comcopernicus.orgresearchgate.netcopernicus.orgdoaj.org The specific products and their yields can be influenced by experimental conditions such as the presence of NOx, relative humidity, and aerosol acidity. mendeley.comcopernicus.orgcopernicus.orgdoaj.org

Below is a summary of reported yields for some products from the OH radical and ozone reactions with this compound:

ReactantProductYield (%)ConditionsSource
OHOrganic nitrates6-7Presence of NO researchgate.netacs.org
OHFormaldehyde62-64Presence of NO researchgate.netacs.org
OHAcrolein58-98Presence of NO researchgate.netacs.orgcopernicus.org
OH4-hydroxy-2-butenal23Presence of NO researchgate.net
OHFuran3-4.6Presence of NO researchgate.netacs.org
O₃Acrolein52 ± 7Atmospheric pressure, room temperature researchgate.net
O₃1,2-Epoxy-3-butene3.1 ± 0.5Atmospheric pressure, room temperature researchgate.net
O₃OH radicals13 ± 3Atmospheric pressure, room temperature researchgate.net

Emerging Applications and Derivatives of 1,3 Butadiene in Advanced Synthesis

Platform Chemicals Derived from 1,3-Butadiene (B125203)

Homogeneous catalysis has unlocked efficient and selective pathways to convert this compound into valuable linear C8 and C6 chemicals. These processes, characterized by high atom economy, provide essential precursors for polymers, fine chemicals, and industrial fluids.

The palladium-catalyzed telomerization of this compound is a versatile and atom-efficient method for producing linear C8 derivatives. This reaction involves the linear dimerization of two butadiene molecules with the simultaneous addition of a nucleophile.

Key industrial processes based on this chemistry include:

1-Octene (B94956) Production: The Dow Chemical process utilizes methanol (B129727) as a nucleophile in the telomerization of butadiene to produce 1-methoxy-2,7-octadiene. This intermediate is then hydrogenated to 1-methoxyoctane, which subsequently undergoes cracking to yield the target 1-octene and regenerate methanol.

1-Octanol Production: In a process commercialized by Kuraray, water serves as the nucleophile, reacting with butadiene to form 2,7-octadien-1-ol. This unsaturated alcohol is then hydrogenated to produce high-purity 1-octanol.

Lactone Synthesis: The reaction of this compound with carbon dioxide, another telomerization reaction, provides a pathway to unsaturated lactones. Using a palladium catalyst, this process yields 3-ethylidene-6-vinyltetrahydro-2H-pyran-2-one, a δ-lactone, demonstrating a method for incorporating CO2 into value-added chemical structures.

Table 1: Telomerization Reactions of this compound
Target ProductNucleophileKey IntermediateCatalyst SystemIndustrial Process Example
1-OcteneMethanol (MeOH)1-Methoxy-2,7-octadienePalladium/TriarylphosphineDow Chemical Process
1-OctanolWater (H₂O)2,7-Octadien-1-olPalladium-basedKuraray Process
δ-LactoneCarbon Dioxide (CO₂)N/A (Direct formation)Palladium-basedN/A

Difunctionalization reactions of this compound have paved the way for more direct and sustainable routes to C6 platform chemicals, which are critical precursors for polyamides like Nylon 6,6.

Adiponitrile (B1665535) (ADN): The predominant industrial method for ADN synthesis is the DuPont process, which involves the hydrocyanation of this compound. This multi-step process is catalyzed by zero-valent nickel-phosphite complexes and is lauded for its high efficiency and atom economy. The process consists of:

Primary Hydrocyanation: this compound reacts with hydrogen cyanide (HCN) to form a mixture of 3-pentenenitrile (B94367) (3PN) and the branched isomer 2-methyl-3-butenenitrile (B95465) (2M3BN).

Isomerization: The unwanted 2M3BN is catalytically isomerized to the linear 3PN.

Adipaldehyde: This dialdehyde (B1249045) can be synthesized via the hydroformylation of this compound, a reaction that adds a hydrogen atom and a formyl group across the double bonds. Rhodium-based catalysts are typically used. The reaction proceeds through pentenal intermediates, and controlling the isomerization and second hydroformylation step is key to achieving high selectivity for adipaldehyde. Research has shown that using CO2-expanded media can significantly enhance the regioselectivity towards the desired linear product.

Adipic Diesters: Representing a greener alternative to traditional adipic acid production (which releases nitrous oxide), the direct carbonylation of this compound has emerged as a highly promising route. This reaction involves treating butadiene with carbon monoxide and an alcohol in the presence of a palladium catalyst. A significant breakthrough in this area is the development of a specific pyridyl-substituted bidentate phosphine (B1218219) ligand (HeMaRaphos), which enables the formation of adipate (B1204190) diesters with selectivities up to 97% and high catalyst turnover numbers.

Table 2: C6 Platform Chemicals from this compound
ProductProcessReactantsCatalyst SystemKey Features
AdiponitrileHydrocyanationThis compound, HCNNi(0)-phosphite complexesThree-step process with >98% overall yield.
AdipaldehydeHydroformylationThis compound, CO, H₂Rhodium-phosphine complexesSelectivity enhanced in CO₂-expanded media.
Adipic DiestersCarbonylationThis compound, CO, AlcoholPalladium-phosphine (e.g., HeMaRaphos)Atom-economical, high selectivity (>97%).

Derivatives of this compound find application in the formulation of high-performance industrial fluids. Adipate diesters, which can be synthesized directly from butadiene via carbonylation, are used in the production of lubricants. Furthermore, polybutadiene (B167195), produced through the polymerization of this compound, can be hydrogenated and incorporated into lubricating oil compositions as a viscosity index improver.

Information regarding the specific use of this compound derivatives as primary PVC stabilizers is less prominent in recent literature. The field of PVC stabilization is dominated by metal soaps (like calcium stearate), organotin compounds, and mixed metal systems.

Specialty Monomers from Substituted 1,3-Butadienes

The strategic functionalization of the this compound molecule at the 2-position creates specialty monomers that, when polymerized, yield materials with significantly enhanced physical and chemical properties. By introducing rigid or polar groups, researchers can fine-tune the performance of synthetic rubbers and thermoplastics for advanced applications.

A variety of synthetic methods have been developed to produce 2-substituted 1,3-butadienes.

Adamantyl-Substituted: The bulky, rigid adamantyl group is known for imparting exceptional thermal stability. 2-(1-Adamantyl)-1,3-butadiene is effectively synthesized through the heterogeneous dehydration of 2-(1-adamantyl)-3-buten-2-ol using an acidic ion-exchange resin (e.g., Amberlyst®-15), which provides the monomer in excellent yield. Anionic polymerization of this monomer has been achieved, yielding well-defined polymers.

Phenyl-Substituted: 2-Phenyl-1,3-butadiene is a unique monomer that can be viewed as a derivative of both styrene (B11656) and butadiene. Its synthesis can be achieved through methods such as the dehydration of 2-phenyl-but-3-en-2-ol. Polymers derived from this monomer are noted for their high-temperature performance.

Polar Functionalized: To improve compatibility with fillers like silica (B1680970) in rubber composites, butadiene monomers containing polar groups are synthesized. These often start from a common intermediate like 2-bromomethyl-1,3-butadiene. Examples include:

Oxygen-containing: 2-Ethoxymethyl-1,3-butadiene is formed by reacting 2-bromomethyl-1,3-butadiene with sodium ethoxide.

Nitrogen-containing: 2-Cyanomethyl-1,3-butadiene can be prepared to produce rubbers with excellent oil and solvent resistance.

Silicon-containing: Monomers like 2-(trimethylsilyl)-1,3-butadiene are synthesized from 2-(1,3-butadienyl) magnesium chloride and trimethylsilyl (B98337) chloride.

Table 3: Synthesis of 2-Substituted this compound Monomers
SubstituentExample MonomerTypical Synthetic Precursor/Method
Adamantyl2-(1-Adamantyl)-1,3-butadieneDehydration of 2-(1-adamantyl)-3-buten-2-ol
Phenyl2-Phenyl-1,3-butadieneDehydration of 2-phenyl-but-3-en-2-ol
Polar (Oxygen)2-Ethoxymethyl-1,3-butadiene2-Bromomethyl-1,3-butadiene + Sodium ethoxide
Polar (Silicon)2-(Trimethylsilyl)-1,3-butadiene2-(1,3-Butadienyl) magnesium chloride + Trimethylsilyl chloride

The incorporation of these functional substituents directly influences the macroscopic properties of the resulting polymers.

Thermal Enhancement: Bulky, rigid substituents dramatically increase the glass transition temperature (Tg) of the polymer, extending its operational range to higher temperatures.

Poly(2-phenyl-1,3-butadiene) can be used to produce high-temperature thermoplastics with a Tg as high as 325 °C.

Random copolymers of 2-(1-adamantyl)-1,3-butadiene and isoprene (B109036) show a systematic increase in Tg from -63 °C (pure polyisoprene) to 172 °C as the proportion of the adamantyl-containing monomer increases. The homopolymer of 2-(1-adamantyl)-1,3-butadiene exhibits a Tg of 100 °C, which increases to 125 °C after hydrogenation.

Mechanical and Interfacial Enhancement: The introduction of polar functional groups is a key strategy for improving the performance of rubber composites used in applications like high-performance tires. These polar groups enhance the interaction between the polymer matrix and inorganic fillers such as silica. This improved polymer-filler compatibility leads to better dispersion of the filler, which in turn enhances mechanical properties like tensile strength, modulus, and abrasion resistance.

Table 4: Effect of 2-Substituents on Polymer Properties
SubstituentPolymer SystemObserved Impact on Properties
PhenylPoly(2-phenyl-1,3-butadiene)High thermal stability, Tg up to 325 °C.
AdamantylPoly(2-(1-adamantyl)-1,3-butadiene)High Tg (100-125 °C), enhanced thermal stability.
Adamantyl/IsoprenePoly(2-(1-adamantyl)-1,3-butadiene-ran-isoprene)Tunable Tg from -63 °C to 172 °C based on monomer ratio.
Polar Groups (e.g., cyano, ethoxy)Functionalized Polybutadiene/SBRImproved interaction with fillers, leading to enhanced mechanical properties.

High-Performance Polymer Precursors (e.g., for Nylon and Engineering Plastics)

This compound, a readily available petrochemical feedstock, is a crucial building block for a variety of high-performance polymers, most notably nylons and other engineering plastics. Its derivatives serve as essential monomers and intermediates in the synthesis of materials that demand superior thermal and mechanical properties.

A primary application of this compound in this sector is in the production of adiponitrile, a key precursor to hexamethylenediamine, which is a fundamental component of nylon 6,6. Traditional industrial processes for adiponitrile synthesis have faced challenges regarding sustainability. However, recent advancements have focused on more direct and environmentally benign routes starting from this compound. One of the most significant developments is the direct carbonylation of this compound to produce adipates (salts of adipic acid). This process, which had been a long-standing goal in industrial chemistry, offers a more atom-efficient and cost-effective pathway to adipic acid and its derivatives.

The breakthrough in this area involves the use of novel palladium catalysts. For instance, a highly selective, efficient, and long-lived palladium catalyst based on a specific phosphine ligand, HeMaRaPhos, has been developed. This catalyst system facilitates the double carbonylation of this compound, achieving yields of adipic acid derivatives as high as 95% under industrially viable conditions. Another innovative approach utilizes a palladium catalyst with a specially designed pyridyl-functionalized bisphosphine ligand, which enables the direct and highly selective double alkoxycarbonylation of this compound to adipic acid esters in a single step, with yields up to 95% and selectivity exceeding 97%. These catalytic advancements represent a significant step towards greener manufacturing of nylon precursors.

Beyond nylon, derivatives of this compound are being explored for the synthesis of other high-performance engineering plastics, particularly those with high glass transition temperatures (Tg). A notable example involves the anionic polymerization of 1,1-diphenyl-1,3-butadiene and 1,2-diphenyl-1,3-butadiene. The resulting poly(diphenyl-butadiene)s can be subsequently cyclized in the presence of an acid catalyst to produce hydrocarbon polymers with exceptionally high Tg values, ranging from 170 °C to 233 °C. This approach demonstrates the potential to create novel, heat-resistant plastics from butadiene-based monomers.

Table 1: Catalytic Systems for the Direct Conversion of this compound to Adipates

Catalyst SystemLigandKey FeaturesYield of AdipateSelectivityReference
Palladium-basedHeMaRaPhos (phosphine ligand)Highly selective, efficient, and long-lived catalyst.Up to 95%High
Palladium-basedPyridyl-functionalized bisphosphineEnables single-step double alkoxycarbonylation.Up to 95%>97%
Nickel-basedBathophenanthroline derivativeUtilizes a cheap and abundant metal.61% (over two steps)Not specified

Novel Materials with Distinctive Properties from this compound Conversion

The versatility of this compound extends beyond traditional polymers to the creation of novel materials with unique and tailored properties. By modifying the butadiene molecule and employing advanced polymerization techniques, researchers are developing materials with enhanced thermal stability and specialized functionalities.

One of the most promising areas of research is the synthesis of hydrocarbon polymers with extremely high glass transition temperatures (Tg). This is achieved through the cationic cyclization of highly 3,4-regulated poly(phenyl-1,3-butadiene). The regularity of the prepolymer and the presence of the bulky phenyl pendant group are critical factors in achieving these high Tg values. For example, the cyclized form of highly 3,4-regulated poly(1-phenyl-1,3-butadiene) can reach a Tg of 304 °C. By strategically positioning the phenyl group, as in poly(2-phenyl-1,3-butadiene), the Tg of the cyclized product can be further increased to an unprecedented 325 °C, which is the highest reported Tg for any hydrocarbon polymer. These materials exhibit exceptional thermal stability, making them suitable for applications in demanding environments where conventional plastics would fail.

Another innovative application of this compound chemistry is in the synthesis of porous organic polymers (POPs) through the Diels-Alder reaction. The Diels-Alder reaction is a powerful tool in organic chemistry where a conjugated diene (like this compound or its derivatives) reacts with a dienophile to form a cyclohexene (B86901) ring. By using multifunctional monomers capable of undergoing this reaction, three-dimensional polymer networks with high specific surface areas can be constructed. For example, POPs synthesized via a furan (B31954)/alkynyl Diels-Alder reaction have shown high specific surface areas of up to 1041 m²/g. The resulting porous structure, combined with the chemical functionalities incorporated into the polymer network (such as ether bridges), makes these materials excellent candidates for applications like the adsorption of heavy metals from aqueous solutions.

Furthermore, the copolymerization of this compound with various phenyl-substituted this compound derivatives allows for the creation of polydiene elastomers with tunable properties. For instance, copolymerizing this compound with (E)-1-phenyl-1,3-butadiene or 1-phenethyl-1,3-butadiene yields copolymers with well-controlled molecular weights and microstructures. The glass transition temperature of these copolymers is highly dependent on the incorporation of the comonomer, allowing for the fine-tuning of the material's properties for specific applications.

Table 2: Properties of Novel Materials Derived from this compound

MaterialSynthesis MethodKey Precursor from this compoundDistinctive PropertyPotential ApplicationReference
High-Tg Hydrocarbon PolymerCationic cyclization of poly(phenyl-1,3-butadiene)Poly(2-phenyl-1,3-butadiene)Glass transition temperature up to 325 °CHigh-temperature thermoplastics
Porous Organic Polymer (POP)Diels-Alder polymerizationFuran-containing dienes (conceptually related to butadiene's reactivity)High specific surface area (up to 1041 m²/g)Adsorption of heavy metals
Phenyl-functionalized PolydieneCoordination copolymerization(E)-1-phenyl-1,3-butadieneTunable glass transition temperatureSpecialty elastomers

Future Research Directions and Challenges

Development of More Efficient and Selective Catalytic Systems

A primary challenge in 1,3-butadiene (B125203) chemistry is the creation of catalysts that offer superior activity, selectivity, and stability. Research is intensely focused on moving beyond traditional production methods, which often involve expensive extractive distillations with low selectivity. A key area of investigation is the development of multifunctional catalysts that can orchestrate the multiple reaction steps required for converting feedstocks like ethanol (B145695) into this compound in a single step. These catalysts require a precise balance of metallic, acidic, and basic sites to manage a complex reaction network that includes dehydrogenation, aldol (B89426) condensation, hydrogenation, and dehydration.

For instance, palladium-based catalysts have shown remarkable efficiency in reactions such as the dimerization and telomerization of this compound. By modifying palladium carbene catalysts, researchers have achieved unprecedented catalyst efficiency for the selective dimerization of this compound to 1,3,7-octatriene, with Turnover Numbers (TON) exceeding 80,000 and Turnover Frequencies (TOF) over 5,000 h⁻¹. Similarly, the direct dicarbonylation of this compound to produce adipate (B1204190) diesters—a long-sought "dream reaction"—has been achieved with a specially designed palladium catalyst, reaching yields of up to 95% and selectivity of over 97%.

Future work will continue to focus on designing tailor-made catalysts that not only improve yield and selectivity but also exhibit longevity and resistance to deactivation from phenomena like coking.

Sustainable Production Routes from Renewable Feedstocks

The transition from fossil fuel-based feedstocks to renewable carbon sources is a critical goal for decarbonizing the chemical industry. this compound, a commodity chemical traditionally derived from petroleum, is a prime target for this shift. Bio-ethanol, produced via fermentation of renewable sources like sugar and starch, is a particularly promising feedstock.

Two primary pathways for converting ethanol to this compound are the one-step Lebedev process and the two-step Ostromisslensky process. Significant research is dedicated to optimizing catalysts for these processes. For example, a silver-based catalyst developed at Pacific Northwest National Laboratory (PNNL) demonstrated a this compound selectivity of 68% at a 64% ethanol conversion rate. Life cycle assessments suggest that while bio-based routes can significantly lower the consumption of fossil fuels, challenges related to water usage and achieving carbon neutrality remain.

Other renewable feedstocks are also under investigation. These include C4 alcohols like 1,3-butanediol (B41344) (1,3-BDO), 2,3-butanediol (B46004) (2,3-BDO), and 1,4-butanediol (B3395766) (1,4-BDO), which can be dehydrated to form this compound. Additionally, innovative routes such as the electrolysis of acetylene (B1199291) are being explored, which has shown the potential to produce this compound with selectivities up to 93%. The BioButterfly™ project, a collaboration involving Michelin, is advancing the industrial-scale production of bio-butadiene from ethanol, highlighting the commercial interest in these sustainable routes.

Catalyst Performance in Bio-Butadiene Synthesis
FeedstockCatalyst SystemConversion (%)Selectivity to this compound (%)Key Byproducts
EthanolPNNL Ag-based6468N/A
EthanolAu-ZrO₂-SiO₂N/Aup to 82% YieldN/A
EthanolMgO:SiO₂ with CuO, ZnO, AgN/APositive EffectEthene
Tetrahydrofuran (B95107) (THF)Solid Acid Catalyst8985-99N/A
AcetylenePartially Oxidized CopperN/Aup to 93N/A

Advanced Mechanistic Understanding through Combined Experimental and Theoretical Approaches

A deeper, fundamental understanding of reaction mechanisms is essential for the rational design of next-generation catalysts and processes. The synergy between experimental techniques and theoretical calculations provides powerful insights into complex catalytic cycles. For instance, the mechanism of the iconic Diels-Alder reaction between this compound and ethylene (B1197577) has been thoroughly reinvestigated using density functional theory (DFT), providing a more complete picture of whether the reaction proceeds via a concerted or stepwise mechanism.

In catalysis, combined approaches are used to elucidate reaction pathways and identify rate-determining steps. DFT calculations have been employed to understand the unusual preference of gold nanoparticles for forming cis-2-butene (B86535) during the selective hydrogenation of this compound. These studies revealed that the cis-conformer of this compound is preferentially adsorbed at the edges and corners of the gold nanoparticles. Similarly, in situ spectroscopic studies combined with DFT have been used to investigate the rhodium-catalyzed hydroformylation of butadiene to adipaldehyde, revealing the detailed pathway for the necessary alkene isomerization.

Quantum chemical modeling is also applied to understand polymerization processes. Theoretical studies on neodymium-based Ziegler–Natta catalysts, for example, help to explain how halogen concentration affects the catalytic properties and the microstructure of the resulting polybutadiene (B167195). Future research will continue to leverage advanced computational tools and sophisticated experimental methods to unravel the intricate details of this compound transformations.

Exploration of Novel Functionalization Strategies

This compound is a versatile chemical building block, and a significant area of research is dedicated to discovering new ways to transform it into more complex and valuable molecules. These functionalization strategies aim to increase molecular complexity in an efficient and atom-economical manner.

Recent advances include the use of photoredox and titanium catalysis to achieve a three-component reaction involving this compound, an aldehyde, and a thiol, rapidly producing diverse allylic 1,3-thioalcohols with high selectivity. This method utilizes visible light, representing a sustainable and straightforward approach. Photocatalysis and electrochemistry are emerging as environmentally friendly strategies for promoting functionalization reactions of this compound, offering mild reaction conditions compared to traditional methods.

Other important functionalization reactions include:

Carbonylation: The direct introduction of CO groups to form valuable products like adipate diesters and β,γ-unsaturated ketones.

Telomerization: The dimerization of this compound with the simultaneous addition of a nucleophile (like an alcohol or CO₂), which can yield products such as 1-octene (B94956), 1-octanol, and various lactones.

Hydrocyanation: The addition of hydrogen cyanide across the diene system, a key step in the industrial synthesis of adiponitrile (B1665535) for nylon production.

Nitration: The reaction with nitrating agents to produce nitro-functionalized analogues of this compound, which are highly reactive intermediates for further synthesis.

These novel strategies expand the chemical toolbox for utilizing this compound, enabling the creation of molecules with diverse functional groups and complex architectures.

Tailored Synthesis of High-Value Added Chemicals and Materials

The ultimate goal of developing new catalytic systems and functionalization strategies is to produce high-value-added chemicals and materials tailored for specific applications. this compound serves as a crucial platform chemical for a wide range of products beyond its traditional use in large-volume synthetic rubbers like styrene-butadiene rubber (SBR).

High-value intermediates synthesized from this compound include:

Adiponitrile and Adipic Acid: These are critical precursors for the production of nylon-6,6, a widely used engineering thermoplastic.

1,4-Butanediol (BDO): An important industrial chemical used to produce other valuable chemicals and polymers. The Mitsubishi process involves the acetoxylation of this compound, followed by hydrogenation and hydrolysis.

Chloroprene: Produced by the chlorination of this compound, it is the monomer for neoprene, a specialty synthetic rubber.

Cyclic Oligomers: Reactions catalyzed by nickel can produce cyclooctadiene (COD) and vinylcyclohexene (B1617736) (VCH), which are intermediates for chemicals like suberic acid (a precursor for nylon 6/8) and styrene (B11656).

Furthermore, by introducing specific functional groups into the butadiene monomer itself, researchers can create specialty polymers with enhanced properties. For example, 2-phenyl-1,3-butadiene can be polymerized to produce high-temperature thermoplastics, while incorporating cyano groups can yield synthetic rubbers with excellent oil and solvent resistance. The synthesis of monomers containing amines, ethers, and other polar groups allows for the production of functionalized polydienes with improved adhesive properties and compatibility with inorganic fillers used in tires.

High-Value Chemicals Derived from this compound
Starting MaterialReaction TypeDerived ChemicalEnd Use / Application
This compoundHydrocyanationAdiponitrileNylon-6,6 Production
This compoundDicarbonylationAdipate DiestersPolyamides, Polyesters, Plasticizers
This compoundAcetoxylation/Hydrogenation1,4-Butanediol (BDO)Solvents, Plastics (e.g., PBT)
This compoundCyclodimerization (Ni catalyst)1,5-Cyclooctadiene (COD)Intermediate for Suberic Acid (Nylon 6/8)
This compoundChlorinationChloropreneNeoprene (Specialty Rubber)
This compoundTelomerization with Methanol (B129727)1-Methoxyocta-2,7-dieneIntermediate for 1-Octene
This compoundHydroformylationAdipaldehydePrecursor for Adipic Acid, 1,6-Hexanediol

Q & A

Q. How can researchers ensure comprehensive literature retrieval for 1,3-butadiene-related studies?

To avoid gaps in literature coverage, systematic search strategies should include:

  • Chemical aliases (e.g., "buta-1,3-diene," "divinyl," CAS 106-99-0) to account for nomenclature variations .
  • Database selection : Prioritize repositories like EPA HERO, Current Contents Connect, and USPTO Patent Full-Text, which collectively index >3,400 peer-reviewed studies .
  • Temporal filtering : Limit searches to post-1998 data to align with modern analytical standards, but include earlier studies for historical context .

Q. What are the critical safety protocols for handling this compound in laboratory settings?

  • Respiratory protection : Use NIOSH-approved respirators (e.g., full-facepiece APR with organic vapor cartridges) for airborne concentrations ≥0.5 ppm, per OSHA guidelines .
  • Peroxide mitigation : Implement inert gas purging for stored samples and avoid prolonged exposure to light/air, as peroxides form even in small quantities .
  • Training : Mandate SDS review and hazard communication training (29 CFR § 1910.1200) .

Q. How do discrepancies in carcinogenicity classifications impact experimental design?

this compound is classified as:

  • IARC Group 2A (probable human carcinogen) .
  • TCEQ guidelines derive screening levels (9.1 ppb) from updated 2004 epidemiological data, contrasting with EPA’s reliance on older 1995–96 studies .
    Researchers must align exposure thresholds and risk models with the most recent jurisdictional guidelines to avoid methodological conflicts .

Advanced Research Questions

Q. How can conflicting epidemiological data on this compound’s genotoxicity be resolved?

  • Study design : Prioritize cohort studies with validated exposure metrics (e.g., urinary metabolites like 1,2-dihydroxybutyl mercapturic acid) over self-reported data .
  • Species-specific metabolism : Mice exhibit higher sensitivity to this compound epoxides (e.g., butadiene diepoxide) due to CYP2E1 enzyme activity; cross-species extrapolation requires toxicokinetic adjustments .
  • Confounding factors : Control for co-exposures (e.g., styrene in polymer production) using multivariate regression .

Q. What methodologies address catalyst deactivation in this compound synthesis?

  • Zeolite catalyst regeneration : Analyze coke formation via operando DRIFTS-MS to identify pore-blocking intermediates (e.g., polyaromatics) and optimize calcination protocols .
  • Alternative catalysts : Compare Pd–HeMaRaphos systems (95% yield for adipates) with MgO–SiO2 frameworks to balance activity and stability .
  • Kinetic modeling : Use density functional theory (DFT) to simulate active-site poisoning and predict deactivation rates .

Q. How can green synthesis routes for this compound be optimized?

  • Fermentation-derived 1,3-BDO : Engineer Clostridium strains for higher 1,3-butanediol titers from lignocellulosic waste .
  • Acid-catalyzed dehydration : Optimize H2SO4 or zeolite catalysts for >90% conversion efficiency while minimizing byproducts (e.g., crotonaldehyde) .
  • Life-cycle analysis : Quantify CO2 savings vs. conventional steam cracking to justify scalability .

Q. What statistical approaches reconcile contradictory experimental data (e.g., hydration free energies)?

  • Uncertainty quantification : Assign error margins (e.g., ±0.2 kcal/mol for hydration energies) and apply Bayesian meta-analysis to resolve outliers .
  • Reference standardization : Cross-validate results using NIST-certified thermochemical data (e.g., gas-phase enthalpies of formation) .

Methodological Considerations

Q. How to design longitudinal studies for occupational exposure monitoring?

  • Baseline health questionnaires : Use standardized tools (e.g., OSHA Appendix F) to track respiratory and hematopoietic endpoints .
  • Biomarker frequency : Collect biannual blood samples for hemoglobin adducts (e.g., HBVal) to detect early genotoxicity .

Q. What criteria determine inclusion of studies in systematic reviews?

  • Exposure-response rigor : Require ≥3 exposure levels or continuous dose metrics, as per EPA systematic review protocols .
  • Peer-review status : Exclude non-peer-reviewed or industry-funded studies lacking raw data transparency .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.